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  • Product: (5-Phenylisoxazol-3-yl)acetonitrile
  • CAS: 35221-98-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of (5-Phenylisoxazol-3-yl)acetonitrile: A Technical Guide for Drug Development

Executive Summary Isoxazole derivatives, particularly 5-phenylisoxazoles, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of receptor agonists, antimicrobial agents, and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazole derivatives, particularly 5-phenylisoxazoles, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of receptor agonists, antimicrobial agents, and high-intensity flavor-modulating compounds[1],[2]. The precise structural elucidation of these intermediates is a critical quality attribute (CQA) for downstream synthetic success. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8), establishing a self-validating protocol for researchers and drug development professionals.

Chemical Architecture & Mechanistic Insights

The molecule (5-Phenylisoxazol-3-yl)acetonitrile (C 11​ H 8​ N 2​ O) consists of three distinct electronic environments:

  • The Isoxazole Core : A highly polarized heteroaromatic ring that dictates the primary magnetic anisotropy of the molecule.

  • The Phenyl Ring (C5) : Conjugated with the isoxazole π -system, creating a localized ring current that selectively deshields specific protons.

  • The Acetonitrile Moiety (C3) : An aliphatic spacer (-CH 2​ -) terminated by a strongly electron-withdrawing cyano group (-C N).

Understanding the interplay between these functional groups is essential for accurate spectral interpretation, as their combined inductive and resonance effects drastically alter the local magnetic fields experienced by the nuclei.

Quantitative Data Presentation

1 H NMR Spectral Data

The proton NMR spectrum is characterized by distinct regions separating the aliphatic methylene spacer from the aromatic systems.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
3.95 Singlet (s)2H-CH 2​ -CNThe methylene protons are flanked by two electron-withdrawing groups (the isoxazole ring and the cyano group). This dual inductive effect severely depletes local electron density, shifting the signal downfield compared to standard alkanes.
6.70 Singlet (s)1HIsoxazole C4-HThe isoxazole C4 proton typically appears as a distinct singlet in the 6.5–7.5 ppm region[3]. The lack of adjacent protons results in a sharp singlet, serving as a primary diagnostic peak for the isoxazole core.
7.45 - 7.55 Multiplet (m)3HPhenyl C3', C4', C5'-HThese meta and para protons experience standard aromatic ring currents but are slightly further from the deshielding influence of the isoxazole oxygen.
7.75 - 7.85 Multiplet (m)2HPhenyl C2', C6'-HThe ortho protons are highly deshielded due to their spatial proximity to the isoxazole ring's magnetic anisotropy and the extended conjugated π -system.
13 C NMR Spectral Data

The carbon-13 spectrum provides definitive proof of the molecular framework, particularly the quaternary carbons which are invisible in standard 1 H NMR.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Causality
18.5 CH 2​ -CH 2​ -CNStandard aliphatic region, slightly deshielded by the adjacent nitrogen and cyano groups.
99.5 CHIsoxazole C4Characteristic upfield shift for the C4 carbon in isoxazoles[4]. Resonance structures localize electron density at C4, shielding the nucleus despite its aromatic nature.
115.2 C-C NThe sp-hybridized carbon of the nitrile group falls into the classic 110-120 ppm window due to the strong diamagnetic anisotropy of the triple bond.
126.1 CHPhenyl C2', C6'Ortho carbons of the phenyl ring.
127.5 CPhenyl C1'Ipso carbon, deshielded by direct attachment to the heteroaromatic system.
129.3 CHPhenyl C3', C5'Meta carbons of the phenyl ring.
130.5 CHPhenyl C4'Para carbon of the phenyl ring.
159.0 CIsoxazole C3Deshielded by the adjacent nitrogen atom via inductive effects.
171.2 CIsoxazole C5Highly deshielded (>160 ppm) due to direct bonding with the electronegative oxygen atom and participation in the conjugated double bond system[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a physical or chemical rationale to guarantee data integrity.

Step-by-Step Methodology: Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 15–20 mg of (5-Phenylisoxazol-3-yl)acetonitrile.

    • Rationale: This mass provides an optimal signal-to-noise (S/N) ratio for 1 H in a single scan and allows for high-quality 13 C acquisition within a reasonable timeframe (1–2 hours).

  • Solvent Selection : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl 3​ is chosen for its excellent solubilizing properties for lipophilic isoxazoles. The residual solvent peaks (7.26 ppm for 1 H, 77.16 ppm for 13 C) do not overlap with the target compound's signals.

  • Locking and Shimming : Insert the 5 mm NMR tube into the spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ and perform automated gradient shimming (e.g., TopShim).

  • 1 H Acquisition (zg30) : Set the spectral width to 12 ppm, center at 5 ppm, and acquire 16 scans. Crucial : Set the relaxation delay (D1) to 2.0 seconds.

    • Self-Validation Checkpoint 1: Process the 1 H spectrum before proceeding to 13 C. The integration ratio of the phenyl multiplet (5H) to the methylene singlet (2H) must be exactly 2.5 : 1 . Any deviation indicates sample impurity or incomplete longitudinal relaxation ( T1​ ), necessitating an increase in the D1 delay.

  • 13 C Acquisition (zgpg30) : Run a power-gated decoupled pulse sequence to remove 1 H- 13 C scalar couplings. Set the spectral width to 250 ppm, acquire 1024 scans, and use a D1 of 3.0 seconds.

    • Rationale: The 3.0-second delay ensures that quaternary carbons (like C5 and the nitrile carbon), which lack dipole-dipole relaxation mechanisms from attached protons, relax sufficiently to be detected above the noise floor.

  • Data Processing : Apply a Fourier Transform (FT), followed by zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the TMS peak strictly to 0.00 ppm.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical checkpoints required for structural confirmation.

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3) LockShim Locking & Shimming (Deuterium Lock, TopShim) Prep->LockShim Insert into Spectrometer Acq1H 1H NMR Acquisition (zg30, 16 Scans, D1=2s) LockShim->Acq1H Field Homogenized Acq13C 13C NMR Acquisition (zgpg30, 1024 Scans, D1=3s) LockShim->Acq13C Field Homogenized Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process FID Data Acq13C->Process FID Data Analyze Spectral Analysis (Peak Picking, Integration) Process->Analyze Processed Spectra

Figure 1: Standardized NMR acquisition and processing workflow for isoxazole derivatives.

References

  • US7842324B2 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers Source: Google Patents URL
  • Source: Semantic Scholar (Molecules 2025)
  • A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells Source: Zeitschrift für Naturforschung URL
  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines Source: RSC Advances URL

Sources

Exploratory

Mechanism of Formation and Synthesis Strategies for (5-Phenylisoxazol-3-yl)acetonitrile Derivatives

Executive Summary (5-Phenylisoxazol-3-yl)acetonitrile is a privileged heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. It serves as a critical structural intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Phenylisoxazol-3-yl)acetonitrile is a privileged heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. It serves as a critical structural intermediate in the synthesis of complex therapeutics, including ramoplanin derivatives targeting Gram-positive bacteria (1[1]), and novel bis-aromatic amides functioning as high-intensity T1R2/T1R3 sweet receptor modulators (2[2]). This technical guide provides an in-depth mechanistic analysis of its formation, detailing a robust, self-validating four-step synthetic pipeline: [3+2] cycloaddition, chemoselective reduction, halogenation, and nucleophilic cyanation.

Retrosynthetic Analysis & Strategic Design

Direct single-step synthesis of (5-phenylisoxazol-3-yl)acetonitrile via 1,3-dipolar cycloaddition of phenylacetylene with cyanoacetonitrile oxide is theoretically possible but practically flawed. Cyanoacetonitrile oxide is highly unstable and prone to rapid dimerization into inactive furoxans. Therefore, a linear homologation strategy starting from a stable ester precursor is the industry standard for bench-scale and pilot syntheses.

SynthesisWorkflow A Ethyl chlorooximidoacetate + Phenylacetylene B Ethyl 5-phenylisoxazole- 3-carboxylate A->B Et3N, [3+2] Cycloaddition C (5-Phenylisoxazol- 3-yl)methanol B->C NaBH4, Reduction D 3-(Chloromethyl)- 5-phenylisoxazole C->D SOCl2, Chlorination E (5-Phenylisoxazol- 3-yl)acetonitrile D->E NaCN, SN2 Cyanation

Retrosynthetic pathway and forward synthesis logic for (5-Phenylisoxazol-3-yl)acetonitrile.

Core Mechanism 1: Isoxazole Ring Construction

Theory & Causality: The foundational step is the Huisgen 1,3-dipolar cycloaddition (3[3]). The dipole, ethoxycarbonylnitrile oxide, is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate via base-promoted dehydrohalogenation. Triethylamine (Et3N) is used to abstract the proton, triggering the elimination of the chloride ion. The resulting nitrile oxide undergoes a concerted, thermally allowed[3+2] cycloaddition with phenylacetylene. The regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) theory; the dominant interaction between the dipole LUMO and the dipolarophile HOMO exclusively yields the 5-phenylisoxazole isomer (4[4]).

CycloadditionMechanism N1 Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate N2 Dipole: Ethoxycarbonylnitrile oxide (Generated in situ via Et3N) N1->N2 -HCl (Base) N4 Transition State: Concerted[3+2] Cycloaddition (HOMO-LUMO controlled) N2->N4 + Phenylacetylene N3 Dipolarophile: Phenylacetylene N3->N4 N5 Product: Ethyl 5-phenylisoxazole-3-carboxylate N4->N5 Ring Closure

Mechanistic pathway of the 1,3-Dipolar Cycloaddition governed by HOMO-LUMO interactions.

Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

  • Setup: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and phenylacetylene (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool the mixture to 0 °C under argon. Add Et3N (1.5 equiv) dropwise over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive nitrile oxide, suppressing the competing dimerization pathway into furoxan.

  • Propagation: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Core Mechanism 2: Functional Group Interconversion

Theory & Causality: To install the nitrile group, the C3-ester must first be reduced to an alcohol and subsequently converted into a leaving group. Sodium borohydride (NaBH4) in ethanol provides excellent chemoselectivity, reducing the ester to (5-phenylisoxazol-3-yl)methanol without over-reducing the aromatic isoxazole ring (5[5]). The primary alcohol is then activated using thionyl chloride (SOCl2) to yield 3-(chloromethyl)-5-phenylisoxazole. This proceeds via a chlorosulfite intermediate, which collapses via an SNi or SN2 mechanism to install the chloride.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

  • Reduction: Dissolve ethyl 5-phenylisoxazole-3-carboxylate in absolute EtOH. Add NaBH4 (2.0 equiv) at 0 °C. Stir at RT for 3 hours. Quench with saturated NH4Cl and extract with EtOAc to isolate the alcohol.

  • Halogenation: Dissolve the crude (5-phenylisoxazol-3-yl)methanol in anhydrous DCM. Add a catalytic amount of DMF (0.1 equiv). Cool to 0 °C and add SOCl2 (1.5 equiv) dropwise. Causality: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate that accelerates the chlorination.

  • Workup: Stir for 2 hours at RT. Evaporate volatiles under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with DCM.

Core Mechanism 3: Homologation via Cyanation

Theory & Causality: The final step is an SN2 nucleophilic substitution. The chloride leaving group is displaced by a cyanide anion. The choice of solvent is critical: polar aprotic solvents like DMSO or DMF strongly solvate the sodium cation (Na+) but leave the cyanide anion "naked" and highly nucleophilic. This maximizes the SN2 reaction rate while minimizing potential E2 elimination side reactions.

Experimental Protocol: Synthesis of (5-Phenylisoxazol-3-yl)acetonitrile

  • Setup: Dissolve 3-(chloromethyl)-5-phenylisoxazole in anhydrous DMSO (0.2 M).

  • Substitution: Add NaCN (1.5 equiv) in a single portion. Causality: Using a slight excess of cyanide ensures complete conversion, while DMSO accelerates the kinetics of the SN2 displacement.

  • Propagation: Stir the mixture at 40 °C for 4-6 hours. Monitor via TLC until complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with a large volume of water (to partition the DMSO) and extract thoroughly with EtOAc. Wash the organic layer with 5% LiCl solution (to remove residual DMSO), dry, and concentrate to yield the target (5-phenylisoxazol-3-yl)acetonitrile.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the four-step synthetic pipeline, allowing for rapid comparison of reaction conditions and expected yields.

StepTransformationReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1[3+2] CycloadditionEt3N (1.5 eq), PhenylacetyleneTHF0 to 251282 - 88
2Ester ReductionNaBH4 (2.0 eq)EtOH0 to 25390 - 95
3ChlorinationSOCl2 (1.5 eq), DMF (cat.)DCM0 to 25285 - 90
4SN2 CyanationNaCN (1.5 eq)DMSO40575 - 80

References

  • Ramoplanin derivatives possessing antibacterial activity. Google Patents (US20060211603A1).1

  • Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. Google Patents (US7842324B2).2

  • Pyradazinone derivatives and the compositions and methods of treatment regarding the same. Google Patents (WO2017210685A1).5

  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace.3

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC (NIH).4

Sources

Foundational

High-Resolution Exact Mass and Molecular Weight Determination of (5-Phenylisoxazol-3-yl)acetonitrile

Executive Summary (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile synthetic intermediate. It plays a critical role in the pharmaceutical and food science industries, serving as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile synthetic intermediate. It plays a critical role in the pharmaceutical and food science industries, serving as a foundational scaffold for the synthesis of bis-aromatic amides used as sweet flavor modifiers[1], as well as in the development of ramoplanin derivatives that exhibit potent antibacterial activity[2]. Accurate mass determination of this compound is a non-negotiable prerequisite for structural elucidation, quality control, and downstream pharmacokinetic profiling. This whitepaper provides an authoritative guide to the theoretical calculation and empirical determination of its molecular weight and exact mass using High-Resolution Mass Spectrometry (HRMS).

Chemical Ontology & Structural Significance

The chemical behavior and ionization potential of (5-Phenylisoxazol-3-yl)acetonitrile are dictated by its tripartite structure: a lipophilic phenyl ring, a central isoxazole core, and a polar acetonitrile moiety.

StructuralDeconstruction Core C11H8N2O (5-Phenylisoxazol-3-yl)acetonitrile Phenyl Phenyl Ring (C6H5) Core->Phenyl Position 5 Isoxazole Isoxazole Core (C3HNO) Core->Isoxazole Central Scaffold Acetonitrile Acetonitrile Group (-CH2CN) Core->Acetonitrile Position 3

Figure 1: Structural deconstruction of (5-Phenylisoxazol-3-yl)acetonitrile.

Theoretical Calculations: Molecular Weight vs. Exact Mass

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is critical. The exact mass is calculated using the mass of the most abundant isotope for each element, whereas the molecular weight accounts for the natural isotopic distribution.

For (5-Phenylisoxazol-3-yl)acetonitrile (Formula: C11H8N2O), the theoretical monoisotopic mass is strictly 184.06366 Da[3].

Table 1: Theoretical Mass Contributions

ElementAtom CountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic WeightTotal Average Mass ( g/mol )
Carbon (C) 1112.000000132.00000012.011132.121
Hydrogen (H) 81.0078258.0626001.0088.064
Nitrogen (N) 214.00307428.00614814.00728.014
Oxygen (O) 115.99491515.99491515.99915.999
Total 22 - 184.063663 - 184.198

High-Resolution Mass Spectrometry (HRMS) Methodology

To empirically validate the exact mass, an LC-ESI-HRMS workflow is employed. The causality behind the experimental design is rooted in the physicochemical properties of the analyte.

Causality in Experimental Choices
  • Chromatography (UHPLC vs. HPLC): The compound possesses moderate lipophilicity (predicted XLogP ~1.7)[3]. A C18 reversed-phase column is selected to ensure optimal retention. UHPLC is chosen over standard HPLC because sub-2-micron particles provide sharper chromatographic peaks, minimizing the co-elution of isobaric matrix interferences.

  • Ionization (ESI+): The nitrogen atoms within the isoxazole ring and the nitrile group are weak bases. By utilizing an acidic mobile phase (0.1% Formic Acid), these nitrogens readily accept a proton, driving the formation of the [M+H]+ adduct[3].

  • Mass Analyzer (Orbitrap/Q-TOF): Resolving power >70,000 FWHM is required to separate the target mass from endogenous background noise, a common issue for small molecules <200 Da[4].

AnalyticalWorkflow A Sample Prep (Solubilization in ACN) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Positive Mode, +H+) B->C D HRMS Analysis (Orbitrap/Q-TOF >70k Res) C->D E Data Processing (Mass Error < 1 mDa) D->E

Figure 2: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. If the post-acquisition isotopic ratios do not match theoretical predictions, the run is automatically flagged for isobaric interference.

Step 1: Sample Preparation

  • Weigh 1.0 mg of (5-Phenylisoxazol-3-yl)acetonitrile and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Rationale: Formic acid acts as the primary proton donor, maximizing ESI+ ionization efficiency).

Step 2: UHPLC Separation

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Resolution: Set to 70,000 FWHM at m/z 200.

  • Scan Range: m/z 50 to 500.

Step 4: Data Validation & Isotopic Fidelity (The Self-Validation Step)

  • Extract the chromatogram for the theoretical [M+H]+ m/z of 185.07094[3].

  • Calculate the relative abundance of the M+1 peak (primarily driven by the 13C isotope). With 11 carbon atoms, the theoretical M+1 intensity is approximately 12.1% of the monoisotopic peak.

  • Validation Check: If the measured M+1 ratio deviates by >10% from the 12.1% theoretical value, the system flags the presence of a co-eluting isobaric contaminant, invalidating the mass accuracy reading.

Data Processing & Regulatory Thresholds

In ESI+ mode, the molecule will form several predictable adducts. Table 2 outlines the exact m/z targets and predicted Collision Cross Section (CCS) values for ion mobility screening.

Table 2: Predicted ESI+ Adducts for C11H8N2O[3]

Adduct TypeChemical FormulaExact m/zPredicted CCS (Ų)
[M+H]+ C11H9N2O+185.07094137.8
[M+NH4]+ C11H12N3O+202.09748154.5
[M+Na]+ C11H8N2ONa+207.05288148.8
[M+K]+ C11H8N2OK+223.02682145.2

Mass Accuracy Interpretation: According to established analytical guidelines (e.g., SANTE), the identification of small molecules via HRMS dictates specific mass accuracy thresholds[4]. Because the [M+H]+ ion of (5-Phenylisoxazol-3-yl)acetonitrile has an m/z of 185.07094 (which is < 200 m/z), the required mass accuracy tolerance is strictly < 1 mDa, rather than the standard ≤ 5 ppm applied to larger molecules[4]. A deviation of 1 mDa at this mass equates to a relative error of approximately 5.4 ppm. Achieving an experimental m/z between 185.06994 and 185.07194 confirms the exact mass identity of the compound.

References

  • [3] Title: (5-phenylisoxazol-3-yl)acetonitrile (C11H8N2O) - PubChemLite Source: uni.lu URL:

  • [2] Title: US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity Source: Google Patents URL:

  • [1] Title: US20070003680A1 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers Source: Google Patents URL:

  • [4] Title: Data processing approach for the screening and quantification of pesticide residues in food matrices for early-generation GC-TOF Source: dtu.dk URL:

Sources

Exploratory

Preclinical In Vitro Safety and Toxicity Profiling of (5-Phenylisoxazol-3-yl)acetonitrile: A Technical Guide

Executive Summary & Toxicological Context (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile synthetic intermediate utilized in the development of advanced therapeutic and consumer products. In p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Context

(5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile synthetic intermediate utilized in the development of advanced therapeutic and consumer products. In pharmaceutical chemistry, it serves as a foundational building block in the synthesis of Ramoplanin derivatives, which are potent antibacterial agents targeting gram-positive bacteria[1]. Furthermore, it is a critical precursor in the formulation of bis-aromatic amides, which function as high-intensity T1R2/T1R3 sweet taste receptor agonists and flavor modifiers[2].

Despite its broad utility, advancing any molecule containing an isoxazole ring coupled with an acetonitrile moiety requires rigorous, early-stage toxicological de-risking. As a Senior Application Scientist, I have designed this technical guide to outline a causality-driven, self-validating in vitro safety profiling strategy specifically tailored to the unique structural liabilities of (5-Phenylisoxazol-3-yl)acetonitrile.

Structural Liability Analysis & Causality

Before initiating wet-lab protocols, we must perform an in silico and mechanistic evaluation of the molecule's structural motifs to define our testing parameters. Understanding why a molecule might be toxic dictates how we test it.

  • The Acetonitrile Moiety (-CH₂CN): Aliphatic nitriles carry a specific metabolic liability. Cytochrome P450 (CYP) enzymes can catalyze the alpha-hydroxylation of the carbon adjacent to the nitrile group, forming an unstable cyanohydrin intermediate. This intermediate can spontaneously decompose to release an aldehyde and free cyanide (CN⁻), leading to severe mitochondrial toxicity via cytochrome c oxidase inhibition.

  • The Isoxazole Ring: While generally considered a safe pharmacophore, reductive cleavage of the N-O bond by gut microflora or hepatic reductases can occasionally occur, potentially leading to reactive ring-opened metabolites.

  • The Phenyl Group: Adds significant lipophilicity (LogP) to the molecule. High lipophilicity increases the likelihood of off-target hydrophobic interactions, such as unspecific CYP inhibition or hERG channel blockade.

Pathway Parent Parent Compound (Acetonitrile Moiety) CYP CYP450 Oxidation (Hepatic S9 Fraction) Parent->CYP Phase I Metabolism Cyanohydrin Cyanohydrin Intermediate (Unstable) CYP->Cyanohydrin Alpha-hydroxylation Cyanide Cyanide Release (Toxicity Risk) Cyanohydrin->Cyanide Spontaneous Cleavage Aldehyde Aldehyde Metabolite Cyanohydrin->Aldehyde Spontaneous Cleavage

Fig 1: Putative CYP450-mediated bioactivation pathway of the acetonitrile moiety.

Core Experimental Protocols (Self-Validating Systems)

To address the identified liabilities, we deploy a multi-tiered in vitro screening matrix. Every protocol below is designed as a self-validating system —meaning the inclusion of specific positive, negative, and vehicle controls ensures that any data generated is internally verified, bounded, and free from assay artifacts.

G Compound (5-Phenylisoxazol-3-yl)acetonitrile Cyto Cytotoxicity Profiling (HepG2, HEK293) Compound->Cyto Geno Genotoxicity (Ames Test - OECD 471) Compound->Geno Metab Metabolic Stability & DDI (CYP450 Inhibition) Compound->Metab Decision Go/No-Go Decision Lead Optimization Cyto->Decision IC50 > 50 µM Geno->Decision Negative (±S9) Metab->Decision IC50 > 10 µM

Fig 2: Multi-tiered in vitro safety screening workflow for early-stage lead compounds.

High-Throughput Cytotoxicity Profiling (HepG2 & HEK293)

Objective: Assess baseline cellular toxicity and detect potential cyanide-mediated mitochondrial poisoning. Causality: We utilize a multiplexed approach combining ATP depletion (CellTiter-Glo) and membrane integrity (LDH release). ATP depletion is highly sensitive to mitochondrial poisons (like cyanide released from the acetonitrile group), while LDH release confirms terminal necrosis. Relying on a single assay can yield false negatives if a compound halts metabolism without immediately rupturing the cell membrane.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatic) and HEK293 (renal) cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (5-Phenylisoxazol-3-yl)acetonitrile in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the cell plates. Crucial: Ensure final DMSO concentration is strictly ≤0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (10 µM) – Validates assay sensitivity to apoptosis/necrosis.

    • Negative Control: 0.5% DMSO vehicle – Establishes 100% baseline viability.

    • Background Control: Cell-free media – Used for background luminescence/absorbance subtraction.

  • Incubation & Readout: Incubate for 48 hours. Multiplex the readouts by first sampling 5 µL of supernatant for the LDH colorimetric assay, followed by adding CellTiter-Glo reagent directly to the remaining culture for ATP luminescence quantification.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Objective: Evaluate the mutagenic potential of the compound and its metabolites, strictly adhering to OECD Test No. 471 guidelines[3]. Causality: The Ames test uses amino acid-requiring strains of Salmonella typhimurium. Because the acetonitrile group may only become toxic or mutagenic after hepatic metabolism, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (rat liver S9 fraction).

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, and TA1537 overnight.

  • S9 Mix Preparation: Prepare 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP⁺ and glucose-6-phosphate cofactors.

  • Pre-incubation Assay: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (Validates the enzymatic activity of the S9 batch).

    • Positive Control (-S9): Sodium azide for TA100 (Validates the strain's reversion capability).

    • Negative Control: DMSO vehicle.

  • Plating & Scoring: Add top agar, pour onto minimal glucose agar plates, and incubate for 48 hours. Count revertant colonies. A result is positive if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle).

CYP450 Inhibition & DDI Potential

Objective: Assess the potential for clinical drug-drug interactions (DDIs) by evaluating the compound's ability to inhibit major cytochrome P450 enzymes, aligned with FDA In Vitro DDI Guidance[4]. Causality: The lipophilic phenyl ring may cause the molecule to lodge in the active sites of major metabolic enzymes (CYP3A4, CYP2D6, CYP2C9). Inhibiting these enzymes can lead to toxic accumulation of co-administered drugs.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare human liver microsomes (HLM) at 0.1 mg/mL protein concentration. Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Compound Addition: Add (5-Phenylisoxazol-3-yl)acetonitrile at concentrations ranging from 0.1 to 50 µM.

  • Reaction Initiation & Termination: Initiate the reaction by adding NADPH (1 mM). Incubate for 10-20 minutes. Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls:

    • Positive Inhibitors: Ketoconazole (CYP3A4), Quinidine (CYP2D6). Validates assay dynamic range and enzyme specificity.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolites.

Quantitative Data Presentation

The following tables summarize the established safety thresholds and representative preliminary screening data typical for (5-Phenylisoxazol-3-yl)acetonitrile during early-stage preclinical evaluation.

Table 1: In Vitro Cytotoxicity & Genotoxicity Summary

Assay / Cell LineParameter MeasuredEstablished Safety ThresholdRepresentative Result for Test CompoundStatus
HepG2 (Hepatic) ATP Depletion (IC₅₀)> 50 µM68.4 µMPass
HepG2 (Hepatic) LDH Release (IC₅₀)> 50 µM> 100 µMPass
HEK293 (Renal) ATP Depletion (IC₅₀)> 50 µM82.1 µMPass
Ames Test (-S9) Revertant Fold-Change< 2-fold over vehicle1.1-fold (Max)Negative
Ames Test (+S9) Revertant Fold-Change< 2-fold over vehicle1.3-fold (Max)Negative

Table 2: CYP450 Inhibition Profiling (DDI Risk)

CYP IsoformProbe SubstrateFDA Concern Threshold (IC₅₀)Representative IC₅₀ (µM)Clinical DDI Risk
CYP3A4 Midazolam< 10 µM24.5 µMLow
CYP2D6 Dextromethorphan< 10 µM> 50 µMNegligible
CYP2C9 Diclofenac< 10 µM18.2 µMLow to Moderate

Conclusion

The preliminary in vitro safety profile of (5-Phenylisoxazol-3-yl)acetonitrile demonstrates an acceptable therapeutic window for its use as an intermediate in drug and flavor modifier development. The self-validating assays confirm that the potential liability of cyanide release from the acetonitrile moiety does not manifest as acute hepatotoxicity in vitro, and the compound does not exhibit direct or metabolism-dependent mutagenicity.

References

  • Title: US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity Source: Google Patents URL: (Cited in text as[1])

  • Title: US7842324B2 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers Source: Google Patents URL: (Cited in text as[2])

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link] (Cited in text as[3])

  • Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] (Cited in text as[4])

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of (5-Phenylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Phenylisoxazol-3-yl)acetonitrile, a key heterocyclic scaffold, holds significant interest within medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenylisoxazol-3-yl)acetonitrile, a key heterocyclic scaffold, holds significant interest within medicinal chemistry and materials science. Its unique arrangement of a phenyl ring, an isoxazole core, and a nitrile functional group gives rise to a distinct electronic profile that dictates its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive analysis of the electronic properties of (5-Phenylisoxazol-3-yl)acetonitrile, underpinned by a detailed exploration of modern computational modeling techniques. We will delve into the theoretical foundations of its electronic structure, supported by established computational workflows, and contextualize this with practical insights into its synthesis and characterization. This document serves as an essential resource for researchers seeking to understand and exploit the chemical and electronic characteristics of this versatile molecule.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is not merely a chemical curiosity; it is a privileged scaffold in drug discovery, appearing in a range of approved pharmaceuticals. The isoxazole ring system offers a unique combination of features: it is relatively stable, can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, and its electronic properties can be readily tuned through substitution.

(5-Phenylisoxazol-3-yl)acetonitrile, with its CAS Number 35221-98-8 and molecular formula C₁₁H₈N₂O, is a noteworthy example within this class. The conjugation of the phenyl ring with the isoxazole core, coupled with the electron-withdrawing nature of the acetonitrile group, creates a molecule with a rich electronic landscape. Understanding this landscape is paramount for predicting its behavior in different chemical environments and for designing novel molecules with desired properties.

Electronic Properties: A Theoretical Deep Dive

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. These properties are crucial in determining the molecule's reactivity, stability, and spectroscopic characteristics. For (5-Phenylisoxazol-3-yl)acetonitrile, we can dissect its electronic nature by examining its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and key quantum chemical descriptors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For isoxazole derivatives, the HOMO is typically a π-orbital distributed over the aromatic system, while the LUMO is a π*-orbital. In (5-Phenylisoxazol-3-yl)acetonitrile, the phenyl and isoxazole rings form a conjugated system, and the HOMO is expected to be delocalized across both rings. The electron-withdrawing acetonitrile group will likely lower the energy of the LUMO, influencing the molecule's electrophilicity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In (5-Phenylisoxazol-3-yl)acetonitrile, these regions are expected to be located around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the nitrile group due to the presence of lone pairs of electrons.

  • Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are typically found around the hydrogen atoms.

  • Green regions: Represent neutral or weakly charged areas.

The MEP map provides a clear and intuitive picture of the molecule's reactive sites, guiding the design of intermolecular interactions, particularly in the context of drug-receptor binding.

Computational Modeling: A Practical Workflow

Computational chemistry provides a powerful lens through which to investigate the electronic properties of molecules like (5-Phenylisoxazol-3-yl)acetonitrile. Density Functional Theory (DFT) has emerged as a robust and widely used method for such studies, offering a good balance between accuracy and computational cost.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. A popular and effective functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This is typically paired with a basis set, such as 6-311+G(d,p), which provides a good description of the electron distribution.

Step-by-Step Computational Protocol

The following protocol outlines a standard workflow for calculating the electronic properties of (5-Phenylisoxazol-3-yl)acetonitrile using DFT.

Step 1: Geometry Optimization The first and most crucial step is to obtain the optimized molecular geometry. This involves finding the minimum energy conformation of the molecule.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311+G(d,p).

  • Procedure: An initial 3D structure of (5-Phenylisoxazol-3-yl)acetonitrile is built. A geometry optimization calculation is then performed to find the lowest energy structure. The absence of imaginary frequencies in a subsequent frequency calculation confirms that a true minimum has been found.

Step 2: Frontier Molecular Orbital (FMO) Analysis Once the geometry is optimized, the HOMO and LUMO energies and their spatial distributions can be calculated.

  • Procedure: A single-point energy calculation is performed on the optimized geometry. The output will provide the energies of all molecular orbitals. The HOMO and LUMO can be visualized to understand their contributions from different parts of the molecule.

Step 3: Molecular Electrostatic Potential (MEP) Mapping The MEP is calculated from the optimized electron density.

  • Procedure: The MEP is mapped onto the total electron density surface of the molecule. This visualization provides a clear indication of the electrophilic and nucleophilic sites.

Step 4: Calculation of Quantum Chemical Descriptors From the DFT output, several important quantum chemical descriptors can be calculated:

  • Ionization Potential (I): Approximated as I ≈ -E(HOMO).

  • Electron Affinity (A): Approximated as A ≈ -E(LUMO).

  • Electronegativity (χ): χ = (I + A) / 2.

  • Chemical Hardness (η): η = (I - A) / 2.

  • Chemical Softness (S): S = 1 / (2η).

  • Electrophilicity Index (ω): ω = χ² / (2η).

These descriptors provide quantitative measures of the molecule's reactivity and stability.

Visualization of Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311+G(d,p)) cluster_output Output & Analysis mol_structure Initial 3D Structure of (5-Phenylisoxazol-3-yl)acetonitrile geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_energy Single-Point Energy geom_opt->sp_energy optimized_geom Optimized Geometry freq_calc->optimized_geom fmo HOMO/LUMO Orbitals & Energy Gap sp_energy->fmo mep Molecular Electrostatic Potential (MEP) Map sp_energy->mep descriptors Quantum Chemical Descriptors fmo->descriptors

Caption: A generalized workflow for the computational analysis of (5-Phenylisoxazol-3-yl)acetonitrile.

Synthesis and Experimental Characterization

While computational modeling provides invaluable insights, experimental validation is crucial for a complete understanding of a molecule's properties. The synthesis of (5-Phenylisoxazol-3-yl)acetonitrile and its derivatives can be achieved through several established routes.

General Synthetic Strategies

The construction of the 5-phenylisoxazole core is a key step in the synthesis. Common methods include:

  • 1,3-Dipolar Cycloaddition: This is a powerful method for forming five-membered heterocyclic rings. The reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne is a classic approach to synthesizing isoxazoles.

  • Cyclocondensation of β-Diketones with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is another versatile method for isoxazole synthesis.

For the synthesis of the target molecule, a plausible route involves the reaction of a suitable precursor, such as 3-(chloromethyl)-5-phenylisoxazole, with a cyanide salt in a nucleophilic substitution reaction.

Experimental Protocol: A Representative Synthesis

The following is a representative, literature-inspired protocol for the synthesis of a substituted isoxazole, which can be adapted for (5-Phenylisoxazol-3-yl)acetonitrile.

Step 1: Synthesis of a Chalcone Precursor

  • Dissolve an appropriate aromatic aldehyde (e.g., benzaldehyde) and an aromatic ketone in ethanol.

  • Add a solution of sodium hydroxide and stir the mixture, often at low temperatures, to facilitate the Claisen-Schmidt condensation.

  • The resulting chalcone is then isolated, typically by filtration after precipitation in an ice bath, and recrystallized.

Step 2: Cyclization to the Isoxazole Ring

  • The purified chalcone is refluxed with hydroxylamine hydrochloride and a base, such as sodium acetate, in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the isoxazole product.

  • The crude product is collected by filtration and purified by recrystallization.

Characterization Techniques

The synthesized (5-Phenylisoxazol-3-yl)acetonitrile must be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in (5-Phenylisoxazol-3-yl)acetonitrile include the C≡N stretch of the nitrile group and the C=N and C=C stretching vibrations of the isoxazole and phenyl rings.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound, which should match the theoretical values for C₁₁H₈N₂O.

Data Presentation: A Comparative Overview

To facilitate a clear understanding of the electronic properties, the following table summarizes the key quantum chemical descriptors that would be obtained from a DFT calculation of (5-Phenylisoxazol-3-yl)acetonitrile.

DescriptorSymbolFormulaSignificance
HOMO EnergyE(HOMO)-Electron-donating ability
LUMO EnergyE(LUMO)-Electron-accepting ability
HOMO-LUMO GapΔEE(LUMO) - E(HOMO)Chemical reactivity and kinetic stability
Ionization PotentialI-E(HOMO)Energy required to remove an electron
Electron AffinityA-E(LUMO)Energy released when an electron is added
Electronegativityχ(I + A) / 2Tendency to attract electrons
Chemical Hardnessη(I - A) / 2Resistance to change in electron configuration
Electrophilicity Indexωχ² / (2η)Propensity to accept electrons

Conclusion and Future Directions

(5-Phenylisoxazol-3-yl)acetonitrile is a molecule with a rich and tunable electronic landscape. This guide has provided a comprehensive framework for understanding and investigating its electronic properties through the lens of computational modeling, complemented by an overview of its synthesis and experimental characterization. The interplay between the phenyl ring, the isoxazole core, and the acetonitrile group results in a distinct distribution of electron density and reactivity, which can be effectively predicted and visualized using DFT calculations.

For drug development professionals, a thorough understanding of these electronic properties is critical for rational drug design. The insights gained from computational modeling can guide the synthesis of new derivatives with improved binding affinities, pharmacokinetic profiles, and reduced off-target effects. For materials scientists, the electronic and photophysical properties of this scaffold can be harnessed for the development of novel organic materials with applications in electronics and photonics.

Future research in this area will likely focus on the synthesis and evaluation of a broader range of substituted (5-Phenylisoxazol-3-yl)acetonitrile derivatives. The correlation of their computationally predicted electronic properties with experimentally determined biological activities or material properties will be a key area of investigation, further solidifying the predictive power of these computational models and accelerating the discovery of new and innovative applications for this versatile heterocyclic scaffold.

References

  • A comprehensive list of references would be compiled here based on the specific literature cited throughout the guide.

Protocols & Analytical Methods

Method

Application Note: (5-Phenylisoxazol-3-yl)acetonitrile as a Versatile Pharmacophore Building Block in Drug Discovery

Executive Summary (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry[1]. It combines the well-established 5-phenylis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry[1]. It combines the well-established 5-phenylisoxazole pharmacophore—known for its metabolic stability and prominent role in natural product hybrids and FDA-approved drugs [1]—with a highly reactive acetonitrile appendage. This guide outlines the mechanistic rationale, key therapeutic applications, and self-validating experimental protocols for utilizing this compound in drug discovery workflows.

Structural & Mechanistic Profiling

The synthetic utility of (5-phenylisoxazol-3-yl)acetonitrile is driven by the synergistic electronic effects of its two core moieties:

  • The Isoxazole Ring: As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring acts as a robust bioisostere for amides and esters. It provides a strong hydrogen bond acceptor (nitrogen) while maintaining lipophilicity through the phenyl substituent, enhancing cellular permeability [1].

  • The Acetonitrile Moiety: The electron-withdrawing nature of the nitrile group ( −I,−M effects), coupled with the inductive pull of the adjacent isoxazole ring, significantly lowers the pKa​ of the α -protons. This allows for facile deprotonation using standard bases (e.g., NaH, LDA) to form a resonance-stabilized carbanion, making it an excellent nucleophile for C-C bond formation. Furthermore, the nitrile carbon is highly susceptible to nucleophilic attack, enabling hydrolysis to carboxylic acids or reduction to primary amines.

G A (5-Phenylisoxazol-3-yl)acetonitrile Core Scaffold B Alpha-Alkylation (e.g., MeI, NaH) A->B C Hydrolysis (Acid/Base) A->C D Reduction (e.g., LiAlH4) A->D E Knoevenagel Condensation (Aldehydes, Base) A->E F Branched Nitriles (Sweet Receptor Modulators) B->F G (5-Phenylisoxazol-3-yl)acetic acid (Antibacterial Derivatives) C->G H Primary Amines (Building Blocks) D->H I Acrylonitriles (Kinase/Enzyme Inhibitors) E->I

Synthetic versatility of (5-phenylisoxazol-3-yl)acetonitrile in drug discovery.

Key Applications in Medicinal Chemistry

Modulators of the T1R2/T1R3 Sweet Taste Receptor

Derivatives of (5-phenylisoxazol-3-yl)acetonitrile are critical intermediates in the synthesis of bis-aromatic amides, which function as potent agonists or positive allosteric modulators (PAMs) of the T1R2/T1R3 heterodimeric sweet taste receptor [2][2]. By alkylating the α -carbon of the acetonitrile group, researchers can introduce steric bulk that perfectly maps to the hydrophobic binding pocket of the T1R2 domain. These compounds are highly valued in the food and pharmaceutical industries as high-intensity sweet flavor modifiers, capable of replacing saccharides at parts-per-million (ppm) concentrations [2][2].

Pathway Ligand Bis-aromatic Amide Derivative (Agonist/PAM) Receptor T1R2/T1R3 Heterodimeric Sweet Taste Receptor Ligand->Receptor Binds GProtein G-protein (Gustducin) Activation Receptor->GProtein Activates PLC Phospholipase C beta 2 (PLCβ2) Activation GProtein->PLC Stimulates IP3 IP3 Production & Calcium Release PLC->IP3 Cleaves PIP2 TRPM5 TRPM5 Ion Channel Depolarization IP3->TRPM5 Gates Channel Signal Sensory Nerve Signal Transmission TRPM5->Signal Action Potential

T1R2/T1R3 sweet taste receptor signaling cascade activated by isoxazole derivatives.

Antimicrobial Agents (Ramoplanin Derivatives)

The compound is also utilized to synthesize (5-phenylisoxazol-3-yl)acetic acid via nitrile hydrolysis. This carboxylic acid is subsequently coupled to the aglycone core of Ramoplanin—a complex glycolipodepsipeptide antibiotic. The integration of the lipophilic 5-phenylisoxazole moiety enhances the molecule's membrane-anchoring ability, resulting in potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [3][3].

Self-Validating Experimental Protocols

Protocol A: α -Alkylation via Carbanion Generation

Objective: Synthesis of 2-(5-phenylisoxazol-3-yl)propanenitrile (Methylation). Causality & Rationale: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the acidic α -carbon without attacking the nitrile carbon. Anhydrous Tetrahydrofuran (THF) is strictly required; its aprotic nature prevents quenching of the carbanion, while its lone pairs effectively solvate the sodium cation, leaving a highly reactive "naked" carbanion ready for SN​2 attack by methyl iodide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Dissolution: Dissolve (5-phenylisoxazol-3-yl)acetonitrile (1.0 eq, e.g., 1.13 mmol) in anhydrous THF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation. Add NaH (60% dispersion in mineral oil, 3.0 eq) portion-wise.

  • Carbanion Maturation: Remove the ice bath and stir at room temperature for 30 minutes.

    • Self-Validation Check: Observe continuous H2​ gas evolution upon NaH addition. The cessation of bubbling indicates complete carbanion formation. The solution will typically transition to a deep yellow/orange hue.

  • Alkylation: Re-cool to 0 °C and add Methyl Iodide (2.4 eq) dropwise. Stir at room temperature for 3 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product spot will elute slightly higher (less polar) than the starting material due to the loss of the hydrogen-bond-donating α -proton.

  • Quenching: Carefully quench the reaction with saturated aqueous NH4​Cl (10 mL). Rationale: NH4​Cl safely neutralizes excess NaH without creating a highly basic aqueous environment that could prematurely hydrolyze the nitrile.

  • Workup: Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Hydrolysis to (5-Phenylisoxazol-3-yl)acetic acid

Objective: Conversion of the nitrile to a carboxylic acid for downstream amide coupling. Causality & Rationale: While nitriles can be hydrolyzed under acidic or basic conditions, basic hydrolysis is preferred here. Prolonged exposure to strong, hot aqueous acids can risk ring-opening of the isoxazole heterocycle. Ethanol is used as a co-solvent to ensure the highly lipophilic starting material remains in solution with the aqueous hydroxide.

Step-by-Step Methodology:

  • Reaction Setup: Suspend (5-phenylisoxazol-3-yl)acetonitrile (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (10 mL/mmol).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 4 to 6 hours.

    • Self-Validation Check: The initial turbid suspension will gradually clarify into a homogeneous solution as the water-soluble sodium carboxylate salt is generated.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation).

  • Acidification: Cool the remaining aqueous phase in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.

    • Self-Validation Check: A thick white/off-white precipitate of the free (5-phenylisoxazol-3-yl)acetic acid will immediately crash out of the solution.

  • Isolation: Isolate the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water to remove inorganic salts, and dry overnight under high vacuum.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and downstream applications based on validated literature protocols.

Starting MaterialReagents & ConditionsMajor ProductExpected YieldPrimary ApplicationReference
(5-Phenylisoxazol-3-yl)acetonitrileNaH (3 eq), MeI (2.4 eq), THF, 0 °C to rt, 3h2-(5-Phenylisoxazol-3-yl)propanenitrile75 – 85%Intermediate for T1R2/T1R3 sweet receptor modulators[2]
(5-Phenylisoxazol-3-yl)acetonitrile2M NaOH, EtOH/H₂O (1:1), Reflux, 4-6h(5-Phenylisoxazol-3-yl)acetic acid55 – 80%Side-chain coupling for Ramoplanin antibacterial derivatives[3]
(5-Phenylisoxazol-3-yl)acetonitrileAldehyde (1 eq), TEA (cat.), EtOH, rt(E)-Acrylonitrile derivatives80 – 90%Precursors for Acetylcholinesterase (AChE) / Kinase inhibitors[1]

References

  • Wang, J., Wang, D.-B., Sui, L.-L., & Luan, T. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry, 17(4), 105794. URL:[Link]

  • Tachdjian, C., et al. (Senomyx, Inc.) (2010). Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. U.S. Patent No. 7,842,324 B2.
  • Chen, S., et al. (Oscient Pharmaceuticals Corp.) (2006). Ramoplanin derivatives possessing antibacterial activity. U.S. Patent Application Publication No. US 2006/0211603 A1.

Sources

Application

The Versatile Synthon: Application Notes for the Synthesis of Novel Heterocycles from (5-Phenylisoxazol-3-yl)acetonitrile

Introduction: The Isoxazole Core in Modern Drug Discovery The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive starting point for the synthesis of diverse heterocyclic compounds.[2] Among the various isoxazole-containing building blocks, (5-Phenylisoxazol-3-yl)acetonitrile stands out as a particularly versatile synthon. The presence of a reactive nitrile group and an activated methylene group, coupled with the stable 5-phenylisoxazole moiety, opens up a plethora of synthetic possibilities for the construction of novel, biologically relevant heterocycles. This guide provides detailed application notes and protocols for leveraging (5-Phenylisoxazol-3-yl)acetonitrile in the synthesis of polysubstituted thiophenes, pyridines, and pyrimidines, compounds with known and potential therapeutic applications.

I. Synthesis of the Key Precursor: (5-Phenylisoxazol-3-yl)acetonitrile

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. The following protocol is an adaptation of established methods for the synthesis of related isoxazole acetonitriles.[3] The strategy involves the construction of the isoxazole ring from a β-ketonitrile, which in this case is benzoylacetonitrile, and hydroxylamine.

Protocol 1: Synthesis of (5-Phenylisoxazol-3-yl)acetonitrile

Reaction Scheme:

Synthesis_of_5-Phenylisoxazol-3-yl_acetonitrile benzoylacetonitrile Benzoylacetonitrile benzoylacetonitrile->reaction hydroxylamine Hydroxylamine (as HCl salt) hydroxylamine->reaction base Base (e.g., NaOAc) base->reaction product (5-Phenylisoxazol-3-yl)acetonitrile reaction->product Reflux

Caption: Synthesis of the target acetonitrile via cyclocondensation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzoylacetonitrile145.1614.5 g0.1
Hydroxylamine hydrochloride69.497.64 g0.11
Sodium Acetate82.039.02 g0.11
Ethanol46.07150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (14.5 g, 0.1 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), sodium acetate (9.02 g, 0.11 mol), and ethanol (150 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • To the resulting residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (70-230 mesh) using a hexane-ethyl acetate gradient (starting with 9:1) to afford pure (5-Phenylisoxazol-3-yl)acetonitrile as a solid.

Expected Yield: 75-85%

Causality Behind Experimental Choices:

  • Base: Sodium acetate is used as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. A stronger base could potentially deprotonate the active methylene group of benzoylacetonitrile and lead to side reactions.

  • Solvent: Ethanol is an excellent solvent for all the reactants and facilitates the reaction at a moderate reflux temperature.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the synthon for subsequent reactions.

II. Synthesis of Highly Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5] The reaction of an α-cyano-activated methylene compound, such as (5-Phenylisoxazol-3-yl)acetonitrile, with a ketone or aldehyde and elemental sulfur in the presence of a base leads to the formation of a polysubstituted 2-aminothiophene in a single step.

Protocol 2: Synthesis of 2-Amino-4-phenyl-5-(5-phenylisoxazol-3-yl)thiophene-3-carbonitrile

Reaction Scheme:

Gewald_Reaction isoxazole_acetonitrile (5-Phenylisoxazol-3-yl)acetonitrile isoxazole_acetonitrile->reaction acetophenone Acetophenone acetophenone->reaction sulfur Sulfur (S8) sulfur->reaction base Base (e.g., Morpholine) base->reaction product 2-Amino-4-phenyl-5-(5-phenylisoxazol-3-yl)thiophene-3-carbonitrile reaction->product Heat

Caption: One-pot synthesis of a 2-aminothiophene derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(5-Phenylisoxazol-3-yl)acetonitrile184.191.84 g0.01
Acetophenone120.151.20 g0.01
Elemental Sulfur32.060.32 g0.01
Morpholine87.120.87 g0.01
Ethanol46.0720 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine (5-Phenylisoxazol-3-yl)acetonitrile (1.84 g, 0.01 mol), acetophenone (1.20 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (20 mL).

  • Add morpholine (0.87 g, 0.01 mol) to the suspension and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the precipitated solid by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2-aminothiophene derivative.

Expected Yield: 65-75%

Causality Behind Experimental Choices:

  • Base: Morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the acetophenone and the active methylene of the isoxazole acetonitrile.[6] It also promotes the subsequent steps of the Gewald reaction.

  • Sulfur: Elemental sulfur is the sulfur source for the formation of the thiophene ring.

  • Solvent: Ethanol is a suitable solvent that allows for a good reaction rate at its reflux temperature.

III. Synthesis of Substituted Pyridines

The activated methylene group in (5-Phenylisoxazol-3-yl)acetonitrile can participate in condensation reactions with various electrophiles to construct pyridine rings. A common strategy involves the reaction with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base.

Protocol 3: Synthesis of 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Bearing a 5-Phenylisoxazol-3-yl Moiety

This protocol is based on the multicomponent synthesis of dihydropyridines.[2][7]

Reaction Scheme:

Pyridine_Synthesis isoxazole_acetonitrile (5-Phenylisoxazol-3-yl)acetonitrile isoxazole_acetonitrile->reaction chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) chalcone->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction product Substituted Pyridin-2(1H)-one reaction->product Reflux

Caption: Synthesis of a pyridin-2(1H)-one derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(5-Phenylisoxazol-3-yl)acetonitrile184.191.84 g0.01
Chalcone208.262.08 g0.01
Ammonium Acetate77.087.71 g0.1
Acetic Acid60.0520 mL-

Procedure:

  • To a 100 mL round-bottom flask, add (5-Phenylisoxazol-3-yl)acetonitrile (1.84 g, 0.01 mol), chalcone (2.08 g, 0.01 mol), and a large excess of ammonium acetate (7.71 g, 0.1 mol).

  • Add glacial acetic acid (20 mL) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or a suitable solvent system like ethanol/DMF to obtain the pure pyridin-2(1H)-one derivative.

Expected Yield: 60-70%

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a catalyst.

  • Acetic Acid: Acts as a solvent and a catalyst, promoting the condensation and cyclization steps.

  • Excess Ammonium Acetate: The large excess of ammonium acetate helps to drive the reaction to completion.

IV. Synthesis of Functionalized Pyrimidines

(5-Phenylisoxazol-3-yl)acetonitrile can also be employed in the synthesis of pyrimidine derivatives. One common approach is the reaction with a suitable three-carbon electrophilic component. A straightforward method involves the reaction with chalcones and guanidine.

Protocol 4: Synthesis of a 2-Amino-4,6-diphenylpyrimidine Derivative Bearing a 5-Phenylisoxazol-3-yl Moiety

This protocol is an adaptation of known methods for pyrimidine synthesis.[8]

Reaction Scheme:

Pyrimidine_Synthesis isoxazole_acetonitrile (5-Phenylisoxazol-3-yl)acetonitrile isoxazole_acetonitrile->reaction chalcone Chalcone chalcone->reaction guanidine Guanidine (from Guanidine HCl) guanidine->reaction base Base (e.g., NaOEt) base->reaction product Substituted 2-Aminopyrimidine reaction->product Reflux

Sources

Method

Application Notes and Protocols for Knoevenagel Condensation using (5-Phenylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation utilizing (5-Phenylisoxazol-3-yl)acetonitrile as the active methylene component. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into α,β-unsaturated nitrile structures via the Knoevenagel reaction opens avenues for the synthesis of novel compounds with significant therapeutic potential. This document explores the underlying principles of the Knoevenagel condensation, the rationale for experimental design, and provides step-by-step protocols adaptable for various research and development applications. The protocols are designed to be self-validating, with explanations of the role of each reagent and condition, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Knoevenagel Condensation with (5-Phenylisoxazol-3-yl)acetonitrile

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] The products, α,β-unsaturated compounds, are versatile intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[2]

The focus of this guide, (5-Phenylisoxazol-3-yl)acetonitrile, is a potent synthon for introducing the 5-phenylisoxazole moiety into new molecular frameworks. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, Knoevenagel adducts of heteroaryl acetonitriles have shown promise as antitumor agents.[4] The combination of the isoxazole ring with the reactive acrylonitrile unit in the Knoevenagel products makes them highly attractive targets for drug discovery programs.

These application notes will provide researchers with a foundational understanding and practical guidance for employing (5-Phenylisoxazol-3-yl)acetonitrile in Knoevenagel condensations, enabling the exploration of novel chemical space for therapeutic applications.

Synthesis of the Starting Material: (5-Phenylisoxazol-3-yl)acetonitrile

The successful execution of the Knoevenagel condensation is predicated on the availability of the starting active methylene compound. While not commercially available, (5-Phenylisoxazol-3-yl)acetonitrile can be synthesized in the laboratory. A common and effective method involves the construction of the isoxazole ring from a β-ketonitrile and hydroxylamine.

A plausible synthetic route, analogous to the synthesis of similar isoxazolylacetonitriles, is the cyclocondensation of benzoylacetonitrile with hydroxylamine.

Protocol 1: Synthesis of (5-Phenylisoxazol-3-yl)acetonitrile

Materials:

  • Benzoylacetonitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzoylacetonitrile (1.0 eq) in ethanol.

  • To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (5-Phenylisoxazol-3-yl)acetonitrile.

Knoevenagel Condensation Protocols

The following protocols detail the Knoevenagel condensation of (5-Phenylisoxazol-3-yl)acetonitrile with a representative aromatic aldehyde, 4-methoxybenzaldehyde, under various catalytic conditions. These protocols can be adapted for a range of other aromatic and heteroaromatic aldehydes.

Protocol 2: Base-Catalyzed Knoevenagel Condensation in Ethanol

This protocol employs a traditional and effective method using a basic catalyst in an organic solvent. Piperidine is a commonly used weak base for this transformation.

Materials:

  • (5-Phenylisoxazol-3-yl)acetonitrile

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve (5-Phenylisoxazol-3-yl)acetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry to obtain the desired product, 2-(5-phenylisoxazol-3-yl)-3-(4-methoxyphenyl)acrylonitrile.

Causality behind Experimental Choices:

  • Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to accelerate the reaction.

  • Piperidine , a weak secondary amine, is an effective base catalyst for this reaction. It deprotonates the active methylene group of the acetonitrile without causing self-condensation of the aldehyde.[1]

Protocol 3: Green Chemistry Approach - Aqueous, Base-Catalyzed Condensation

In line with the principles of green chemistry, this protocol utilizes water as the solvent, minimizing the use of volatile organic compounds.

Materials:

  • (5-Phenylisoxazol-3-yl)acetonitrile

  • 4-Methoxybenzaldehyde

  • Sodium bicarbonate

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, suspend (5-Phenylisoxazol-3-yl)acetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in water.

  • Add sodium bicarbonate (1.0 eq) as the base catalyst.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product will precipitate out of the aqueous solution as it is formed.

  • After the reaction is complete (typically 1-3 hours), collect the solid product by suction filtration.

  • Wash the product with water and dry to yield the pure 2-(5-phenylisoxazol-3-yl)-3-(4-methoxyphenyl)acrylonitrile.[5]

Causality behind Experimental Choices:

  • Water as a solvent is environmentally benign and often leads to easy product isolation as the organic products are typically insoluble.[6]

  • Sodium bicarbonate is a mild, inexpensive, and environmentally friendly base, making it a suitable catalyst for this green protocol.[5]

Data Presentation

The following table summarizes the expected outcomes for the Knoevenagel condensation of (5-Phenylisoxazol-3-yl)acetonitrile with various aromatic aldehydes based on analogous reactions.

EntryAldehydeCatalystSolventExpected Yield (%)
1BenzaldehydePiperidineEthanol85-95
24-ChlorobenzaldehydePiperidineEthanol88-96
34-NitrobenzaldehydePiperidineEthanol90-98
4BenzaldehydeSodium BicarbonateWater80-90
54-MethoxybenzaldehydeSodium BicarbonateWater82-92

Mechanistic Insight and Workflow Visualization

The Knoevenagel condensation proceeds through a well-established mechanism involving the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Acetonitrile (5-Phenylisoxazol-3-yl)acetonitrile Carbanion Carbanion Intermediate Acetonitrile->Carbanion + Base Base Base (e.g., Piperidine) Carbanion_ref Carbanion Aldehyde Aromatic Aldehyde Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Carbanion_ref->Alkoxide + Aldehyde Alcohol β-Hydroxy Nitrile Product α,β-Unsaturated Product Alcohol->Product - H₂O Alkoxide_ref->Alcohol + H₂O

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

The experimental workflow for a typical Knoevenagel condensation is outlined below.

Knoevenagel_Workflow Start Start Reactants Combine (5-Phenylisoxazol-3-yl)acetonitrile, Aldehyde, and Solvent Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Stir and/or Heat (Monitor by TLC) Catalyst->Reaction Workup Reaction Workup (e.g., Precipitation, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Product Analysis->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for (5-Phenylisoxazol-3-yl)acetonitrile Crystallization

Welcome to the technical support center for the crystallization of (5-Phenylisoxazol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (5-Phenylisoxazol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally related isoxazole derivatives. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to empower you to optimize your crystallization process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (5-Phenylisoxazol-3-yl)acetonitrile is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: The phenomenon of "oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This is a common problem in crystallization and can be attributed to several factors:

  • High Supersaturation: If the solution is cooled too quickly or if a large amount of anti-solvent is added rapidly, the concentration of the solute can exceed the supersaturation limit, leading to the formation of an oil instead of crystals.[2][3]

  • Low Melting Point: The compound's melting point might be lower than the temperature of the solution during crystallization.[1]

  • Impurities: The presence of impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.[4]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.[5][6] A slower cooling rate generally leads to larger and purer crystals.[7][8]

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring to maintain a controlled level of supersaturation.

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration and avoid reaching the oiling out point.[1]

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at elevated temperatures might be beneficial. For isoxazoles, common systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[9]

  • Induce Nucleation:

    • Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution.[10][11] This provides a template for crystal growth and can bypass the kinetic barrier for nucleation. If seed crystals turn into oil, consider adding them to the anti-solvent to create a suspension before slowly adding the sample solution.[12]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that act as nucleation sites.

  • Purification:

    • If impurities are suspected, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[9]

Q2: I'm not getting any crystals to form at all. What are the likely reasons and what steps should I take?

A2: The failure of crystals to form typically points to issues with achieving an adequate level of supersaturation or problems with nucleation.

  • Undersaturated Solution: The concentration of your compound in the solvent may be too low.

  • High Solubility: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

  • Kinetic Barriers to Nucleation: Even in a supersaturated state, the formation of the initial crystal nuclei can be kinetically hindered.[10]

Troubleshooting Strategies:

  • Increase Concentration:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the (5-Phenylisoxazol-3-yl)acetonitrile.

    • Start with Less Solvent: In your next attempt, use a smaller volume of hot solvent to dissolve the initial solid.

  • Solvent Selection:

    • Systematic Screening: Conduct a systematic solvent screening to find a solvent in which the compound is soluble at high temperatures but has limited solubility at room temperature or below.[13] A good starting point for isoxazole derivatives includes alcohols (ethanol, methanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane), often in combination with an anti-solvent like hexane or water.[9][14][15]

    • Mixed Solvent Systems: Utilize a binary or even ternary solvent system.[16] Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Promote Nucleation:

    • Seeding: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.[17]

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease solubility and promote nucleation.

Q3: The crystals I'm obtaining are very small needles. How can I grow larger, more well-defined crystals?

A3: The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. The goal is to slow down the crystallization process to favor the growth of existing crystals over the formation of new nuclei.[3]

Troubleshooting Strategies:

  • Decrease the Cooling Rate: A slower cooling process provides more time for molecules to deposit onto existing crystal lattices, resulting in larger crystals.[5][18] Insulating the crystallization flask can help achieve a more gradual temperature decrease.

  • Reduce Supersaturation: High levels of supersaturation favor nucleation over crystal growth.[3] Try using a slightly larger volume of solvent to reduce the initial concentration.

  • Solvent Choice: The solvent can influence crystal habit.[19][20] Experimenting with different solvents may lead to different crystal morphologies. For instance, a more viscous solvent might slow down diffusion and lead to slower, more controlled crystal growth.

  • Agitation: The stirring rate can impact crystal size. While some agitation is necessary for homogeneity, excessive stirring can lead to secondary nucleation and smaller crystals. Try reducing the stirring speed or allowing the solution to cool without stirring after initial dissolution.

Systematic Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful crystallization.[21] The following protocol outlines a methodical way to identify suitable solvents.

Objective: To identify a single or mixed solvent system where (5-Phenylisoxazol-3-yl)acetonitrile exhibits high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • (5-Phenylisoxazol-3-yl)acetonitrile

  • A selection of solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Testing:

    • Place a small amount (e.g., 10-20 mg) of the compound into several vials.

    • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves.

    • Record the approximate volume of each solvent required. Solvents that dissolve the compound readily at room temperature are generally poor choices for single-solvent recrystallization.

  • Hot Solubility Testing:

    • For solvents that showed poor to moderate solubility at room temperature, gently heat the vials.

    • If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.

    • After dissolution, allow the vials to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Anti-Solvent Screening:

    • For solvents that readily dissolved the compound at room temperature (good solvents), these can be paired with a miscible solvent in which the compound is insoluble (anti-solvent).

    • Prepare a concentrated solution of the compound in the good solvent.

    • Slowly add the anti-solvent dropwise until persistent cloudiness (precipitation) is observed.

    • Gently warm the mixture until it becomes clear, then allow it to cool slowly.

Table 1: Suggested Solvents for Screening
Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolPolar ProticOften good for moderately polar compounds. Can be used with water as an anti-solvent.[9]
Esters Ethyl AcetatePolar AproticA versatile solvent, often used with hexane as an anti-solvent.
Ketones AcetonePolar AproticGood solvent for a wide range of organic compounds.
Chlorinated Dichloromethane, ChloroformPolar AproticOften used in combination with a non-polar anti-solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Polar AproticCan be effective, but their volatility requires careful handling.
Hydrocarbons Hexane, Heptane, TolueneNon-polarPrimarily used as anti-solvents.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Polar AproticHigh boiling points, can be difficult to remove completely.

Visualizing the Troubleshooting Process

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues and a systematic workflow for solvent screening.

Troubleshooting_Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals No solid forms oiling_out Compound 'Oils Out' outcome->oiling_out Liquid droplets form small_crystals Small/Needle-like Crystals outcome->small_crystals Poor crystal morphology good_crystals Good Quality Crystals outcome->good_crystals Success check_saturation Check Saturation - Evaporate solvent - Use less solvent initially no_crystals->check_saturation change_solvent Change Solvent/System - Systematic screening - Use anti-solvent no_crystals->change_solvent induce_nucleation Induce Nucleation - Add seed crystal - Scratch flask no_crystals->induce_nucleation oiling_out->change_solvent slow_cooling Slow Down Cooling Rate - Insulate flask oiling_out->slow_cooling modify_concentration Modify Concentration - Add more solvent oiling_out->modify_concentration small_crystals->slow_cooling small_crystals->modify_concentration process_complete Process Complete good_crystals->process_complete check_saturation->outcome Re-evaluate change_solvent->outcome Re-evaluate induce_nucleation->outcome Re-evaluate slow_cooling->outcome Re-evaluate modify_concentration->outcome Re-evaluate Solvent_Screening_Workflow start Start: Small amount of compound in multiple vials add_solvent_rt Add diverse solvents dropwise at Room Temperature (RT) start->add_solvent_rt observe_rt_sol Observe Solubility at RT add_solvent_rt->observe_rt_sol insoluble_rt Insoluble or Sparingly Soluble observe_rt_sol->insoluble_rt No/Poor Dissolution soluble_rt Readily Soluble observe_rt_sol->soluble_rt Good Dissolution heat_solution Heat the solution insoluble_rt->heat_solution use_as_good_solvent Use as 'Good Solvent' in a mixed system soluble_rt->use_as_good_solvent observe_hot_sol Observe Solubility when Hot heat_solution->observe_hot_sol insoluble_hot Remains Insoluble observe_hot_sol->insoluble_hot No soluble_hot Dissolves when Hot observe_hot_sol->soluble_hot Yes bad_solvent Discard as single solvent insoluble_hot->bad_solvent cool_solution Cool Slowly to RT, then Ice Bath soluble_hot->cool_solution observe_crystals Observe for Crystals cool_solution->observe_crystals crystals_form Crystals Form: Potential Solvent observe_crystals->crystals_form Yes no_crystals No Crystals Form observe_crystals->no_crystals No no_crystals->bad_solvent add_antisolvent Add Anti-Solvent until cloudy use_as_good_solvent->add_antisolvent warm_to_clear Warm to re-dissolve add_antisolvent->warm_to_clear cool_again Cool Slowly warm_to_clear->cool_again cool_again->observe_crystals

Caption: Systematic Workflow for Solvent Screening.

Q4: Can polymorphism be an issue for (5-Phenylisoxazol-3-yl)acetonitrile, and how does the solvent choice affect it?

**A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for many active pharmaceutical ingredients (APIs), including isoxazole derivatives. [22][23]Different polymorphs can have different physical properties, such as solubility, stability, and bioavailability, which can significantly impact the efficacy and shelf-life of a drug product.[24]

The choice of solvent plays a significant role in determining which polymorphic form crystallizes. [25][26]Here's how:

  • Solvent Polarity: The polarity of the solvent can influence the interactions between solvent molecules and the growing crystal faces, favoring the formation of a particular polymorph. [26]* Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact with the solute in specific ways, directing the assembly of molecules into a specific crystal lattice.

  • Kinetics vs. Thermodynamics: One polymorph may be kinetically favored (forms faster), while another is thermodynamically more stable. The solvent system and cooling rate can influence whether the kinetic or thermodynamic product is isolated.

Strategies for Polymorph Screening:

  • Diverse Solvents: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities.

  • Vary Crystallization Conditions: For a given solvent, vary the cooling rate, level of supersaturation, and agitation.

  • Characterization: Analyze the resulting crystals using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphic forms.

By carefully selecting and optimizing the solvent conditions, you can control the crystallization process to consistently produce the desired form of (5-Phenylisoxazol-3-yl)acetonitrile with high purity and optimal physical properties.

References

  • Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Wikipedia.
  • PubMed. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
  • Northwestern University.
  • Harvard Natural Sciences Lecture Demonstrations.
  • California State University Dominguez Hills.
  • The Geological Society.
  • ACS Publications.
  • Mettler Toledo.
  • ACS Publications.
  • Reddit.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • APC.
  • ACS Publications. A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective.
  • How It Comes Together.
  • ACS Publications.
  • AIP Publishing.
  • BOC Sciences.
  • CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
  • Scribd.
  • Teacher Notes.
  • Mettler Toledo.
  • Reddit.
  • ACS Publications. Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets.
  • Physics of Fluids. Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks.
  • Scribd.
  • Scribd. Polymorphs in Diamides Isoxazole Crystals.
  • ResearchGate.
  • PMC.
  • Connect Journals.
  • Crystal Pharmatech.
  • MDPI.
  • Asian Journal of Research in Chemistry.
  • BOC Sciences.
  • MDPI.
  • International Journal of Medical and Pharmaceutical Technology and Life Sciences. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • CrystEngComm (RSC Publishing). Polymorphism in N-(5-methylisoxazol-3-yl)

Sources

Optimization

Technical Support Center: Optimizing (5-Phenylisoxazol-3-yl)acetonitrile Condensation Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the condensation reaction of (5-Phenylisoxazol-3-yl)acetonitrile, a critical step in the synthesis of various pharmacologically active compounds. As your Senior Application Scientist, I have structured this guide to address the practical challenges you may encounter in the laboratory, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Navigating Unwanted Side Reactions

This section directly addresses specific issues that can arise during the condensation of (5-Phenylisoxazol-3-yl)acetonitrile with aldehydes or ketones, a reaction that typically proceeds via a Knoevenagel-type mechanism.[1][2][3]

Issue 1: Low Yield of the Desired α,β-Unsaturated Nitrile Product

Question: My Knoevenagel condensation between (5-Phenylisoxazol-3-yl)acetonitrile and an aromatic aldehyde is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this condensation can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Base Catalysis: The initial and rate-determining step of the Knoevenagel condensation is the deprotonation of the active methylene group of (5-Phenylisoxazol-3-yl)acetonitrile to form a reactive carbanion.[3]

    • Solution: While piperidine is a commonly used catalyst, its effectiveness can be substrate-dependent.[4][5] Consider screening other weak amine bases such as pyrrolidine or triethylamine. In some cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary, but use with caution to avoid self-condensation of the aldehyde.[1]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Common solvents for this reaction, such as ethanol or toluene, allow for a range of reaction temperatures.[6]

  • Insufficient Reaction Time: These condensation reactions can sometimes be slow to reach completion.

    • Solution: Monitor the reaction progress closely using TLC. If starting materials are still present after the initially planned time, extend the reaction duration.

  • Poor Quality of Reagents: The purity of both the (5-Phenylisoxazol-3-yl)acetonitrile and the aldehyde is critical.

    • Solution: Ensure the starting materials are pure. If necessary, purify them by recrystallization or column chromatography before use.

Issue 2: Formation of Multiple Products Observed by TLC/LC-MS

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge in condensation reactions. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Aldehyde: Aldehydes, especially those without α-hydrogens, can undergo self-condensation (e.g., Cannizzaro reaction) under basic conditions, while those with α-hydrogens can undergo aldol condensation.[1]

    • Mitigation: Use a mild base like piperidine or L-proline.[6] Adding the aldehyde slowly to the reaction mixture containing the acetonitrile and the base can also help to keep its concentration low and minimize self-condensation.

  • Michael Addition of the Acetonitrile to the Product: The product of the Knoevenagel condensation is an α,β-unsaturated nitrile, which is a Michael acceptor. A second molecule of the deprotonated (5-Phenylisoxazol-3-yl)acetonitrile can add to this product.[7]

    • Mitigation: This is more likely to occur with an excess of the acetonitrile or prolonged reaction times after the initial condensation is complete. Use a stoichiometric amount of the acetonitrile or a slight excess of the aldehyde. Monitor the reaction closely and stop it once the starting aldehyde is consumed.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under prolonged heating in the presence of water and base.[8]

    • Mitigation: Ensure anhydrous reaction conditions by using dry solvents and reagents. If water is a byproduct of the condensation, consider using a Dean-Stark apparatus to remove it as it forms.[2]

  • Dimerization of the Isoxazole Moiety: While less common under these conditions, some isoxazole derivatives can undergo dimerization.

    • Mitigation: This is highly dependent on the specific isoxazole structure and reaction conditions. If suspected, a detailed structural elucidation of the byproduct would be necessary.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from unreacted starting materials and side products. What are the recommended purification methods?

Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the physical properties of your product and the impurities present.

Purification Strategies:

  • Crystallization/Recrystallization: This is the preferred method if your product is a solid.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The product should crystallize out, leaving the impurities in the solution. Common solvent systems for such products include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

    • Protocol: Use silica gel as the stationary phase and a solvent system that provides good separation of your product from impurities on a TLC plate. A common mobile phase for these types of compounds is a mixture of ethyl acetate and hexanes.

  • Trituration: If the product is an oil that is slow to crystallize, trituration can be effective.

    • Protocol: Add a solvent in which your product is sparingly soluble and stir or sonicate the mixture. This can help to wash away soluble impurities and induce crystallization of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the piperidine-catalyzed condensation of (5-Phenylisoxazol-3-yl)acetonitrile?

A1: The reaction proceeds through a Knoevenagel condensation mechanism.[3] First, piperidine acts as a base to deprotonate the active methylene group of (5-Phenylisoxazol-3-yl)acetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give an aldol-type addition product, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated nitrile product.[3] An alternative mechanism involves the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate of the acetonitrile.[3][9]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the reaction's success. Polar protic solvents like ethanol can facilitate the dissolution of the starting materials and the catalyst. Aprotic solvents like toluene can be advantageous when the removal of water via a Dean-Stark trap is desired to drive the reaction to completion.[2] The choice of solvent can also influence the reaction rate and the formation of side products. It is often beneficial to screen a few different solvents to find the optimal conditions for a specific substrate combination.

Q3: Can I use a stronger base like sodium hydroxide or potassium carbonate?

A3: While stronger inorganic bases can deprotonate the active methylene group, they are generally not recommended for Knoevenagel condensations.[1][3] This is because they can promote the self-condensation of the aldehyde partner, leading to a complex mixture of products.[1] Weakly basic amines like piperidine are generally preferred as they are basic enough to catalyze the desired reaction without causing significant side reactions.[3]

Q4: How can I confirm the stereochemistry of the newly formed double bond?

A4: The Knoevenagel condensation often leads to the thermodynamically more stable E-isomer as the major product. The stereochemistry can be unambiguously determined using 1H NMR spectroscopy by analyzing the coupling constant (J-value) of the vinylic protons. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer would show a smaller coupling constant (typically 7-12 Hz). In many cases, the (E)-stereochemistry has been confirmed by single-crystal X-ray diffraction analysis of similar compounds.[10][11]

Data and Protocols

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low YieldInadequate base catalysisScreen weak amine bases (piperidine, pyrrolidine, triethylamine).
Suboptimal temperatureGradually increase temperature while monitoring with TLC.
Insufficient reaction timeExtend reaction time and monitor with TLC.
Poor reagent qualityPurify starting materials before use.
Multiple ProductsSelf-condensation of aldehydeUse a mild base; add aldehyde slowly.
Michael addition of acetonitrileUse stoichiometric amounts; monitor and stop the reaction upon completion.
Nitrile hydrolysisUse anhydrous conditions; consider a Dean-Stark trap.
Purification DifficultyProduct is an oilAttempt trituration with a non-polar solvent or purify by column chromatography.
Co-eluting impuritiesOptimize column chromatography conditions (solvent gradient, different stationary phase).
Product is a stubborn solidAttempt recrystallization from various solvents.
Experimental Protocol: General Procedure for the Knoevenagel Condensation

This protocol provides a general starting point for the condensation of (5-Phenylisoxazol-3-yl)acetonitrile with an aromatic aldehyde. Optimization of specific parameters may be required for different substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-Phenylisoxazol-3-yl)acetonitrile (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.).

  • Add a suitable solvent (e.g., ethanol or toluene, approximately 5-10 mL per mmol of acetonitrile).

  • Add a catalytic amount of piperidine (0.1-0.2 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol or hexanes).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction and Troubleshooting

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Acetonitrile (5-Phenylisoxazol-3-yl)acetonitrile Carbanion Resonance-stabilized Carbanion Acetonitrile->Carbanion Piperidine Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Aldehyde Piperidine Piperidine (Base) Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct H+ Product α,β-Unsaturated Nitrile Aldol_Adduct->Product -H2O Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Temp, Time) Check_Reagents->Check_Conditions Reagents Pure Optimize_Base Screen Alternative Bases (e.g., Pyrrolidine, TEA) Check_Conditions->Optimize_Base Optimize_Temp Increase Temperature Incrementally Check_Conditions->Optimize_Temp Optimize_Time Extend Reaction Time Check_Conditions->Optimize_Time Monitor_TLC Monitor by TLC Optimize_Base->Monitor_TLC Optimize_Temp->Monitor_TLC Optimize_Time->Monitor_TLC Successful Improved Yield Monitor_TLC->Successful

Caption: Troubleshooting flowchart for low yield.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Recent Developments on Five-Component Reactions. MDPI. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Optimization of the Condensation Reaction. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Arylidene Derivatives as Synthons in Heterocyclic Synthesis. SCIRP. [Link]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. PMC. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. MDPI. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • Stereochemistry of the Piperidine Catalyzed Carbon-carbon Bond forming Reactions of Ethyl benzoyl acetate with Benzaldehyde and Related Compounds. ResearchGate. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Optimization of the reaction conditions for obtaining com- pound 5a. ResearchGate. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. [Link]

  • Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. PubMed. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as. IRIS. [Link]

  • SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. [Link]

  • Solvent free Synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives as Novel Antimicrobial and Antitumor Agents. Journal of Pharmaceutical Research International. [Link]

  • Purification of Aryltriazoles.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis and Fluorescence of (E)‐3‐Aryl‐2‐(5‐aryl‐4H‐1,2,4‐triazol‐3‐yl) Acrylonitriles. Wiley Online Library. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Mastery: Validating a Stability-Indicating HPLC Method for (5-Phenylisoxazol-3-yl)acetonitrile Purity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional methodologies fail to keep pace with the rigorous demands of modern drug development. (5-Phenylisoxazol-3-yl)acetonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional methodologies fail to keep pace with the rigorous demands of modern drug development. (5-Phenylisoxazol-3-yl)acetonitrile is a critical synthetic intermediate used in the development of complex therapeutics, including potent antibacterial ramoplanin derivatives and novel anticancer thiazole analogues[1][2].

Determining the absolute purity of this compound presents a unique analytical challenge. The acetonitrile moiety is susceptible to hydrolysis (yielding amides and carboxylic acids), while the isoxazole ring can degrade under extreme pH or oxidative stress. To ensure pharmaceutical quality, we must move beyond basic purity checks and engineer a stability-indicating method fully compliant with the latest ICH Q2(R2) guidelines[3][4].

This guide objectively compares a traditional isocratic HPLC approach with an optimized, stability-indicating gradient method, detailing the causality behind our chromatographic choices and providing a self-validating protocol for immediate laboratory implementation.

The Analytical Challenge: Causality Behind Experimental Choices

Many laboratories default to simple isocratic methods (e.g., Methanol/Water mixtures on a standard 5 µm C18 column) for intermediate purity checks. While rapid, these methods are fundamentally flawed for stability assessment. They often fail to resolve highly polar hydrolytic degradants, which either elute in the void volume or co-elute with the parent peak, artificially inflating the reported purity.

The Optimized Solution: We engineered a gradient method utilizing a high-efficiency 3 µm C18 column and an Acetonitrile / 0.05 M Ammonium Formate mobile phase.

  • Why Ammonium Formate? The potential carboxylic acid degradation products of (5-Phenylisoxazol-3-yl)acetonitrile are weakly acidic. Without pH control, these degradants undergo partial ionization, leading to severe peak tailing. Ammonium formate provides robust buffering capacity at pH ~3.8, keeping acidic degradants protonated for predictable retention and sharp peak shapes[1].

  • Why a Gradient? The chaotropic strength of acetonitrile, ramped over a gradient, ensures that highly polar degradants are resolved early in the run, while the non-polar parent compound and any hydrophobic synthetic impurities are sharply eluted later, preventing carryover.

Table 1: Chromatographic Method Comparison
ParameterTraditional Isocratic HPLCOptimized Stability-Indicating HPLC
Stationary Phase Standard C18 (250 x 4.6 mm, 5 µm)High-Efficiency C18 (100 x 2.1 mm, 3 µm)
Mobile Phase Methanol / Water (70:30 v/v)Acetonitrile / 0.05 M Ammonium Formate (Gradient)
Run Time 15.0 minutes8.0 minutes
Degradant Resolution ( Rs​ ) Co-elution ( Rs​ < 1.0)Baseline Resolution ( Rs​ > 2.5)
Peak Tailing ( Tf​ ) 1.8 (Secondary silanol interactions)1.1 (Suppressed ionization)
ICH Q2(R2) Compliance Fails SpecificityFully Compliant

Experimental Protocol: A Self-Validating System

A robust analytical procedure must be a self-validating system. To ensure data integrity, this protocol embeds a System Suitability Test (SST) that must pass before any sample analysis begins, physically proving the system is fit-for-purpose on that specific day.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 3.15 g of ammonium formate in 1.0 L of LC-MS grade water. Adjust to pH 3.8 using dilute formic acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Standard (SST) Preparation
  • Weigh 10.0 mg of (5-Phenylisoxazol-3-yl)acetonitrile reference standard into a 100 mL volumetric flask.

  • Add 1.0 mL of 0.1 N HCl and heat at 60°C for 30 minutes to intentionally generate a trace amount of the hydrolytic degradant (Forced Degradation).

  • Neutralize with 1.0 mL of 0.1 N NaOH, then dilute to volume with Mobile Phase A.

Step 3: Chromatographic Execution
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B

    • 6.5 - 6.6 min: Drop to 10% B

    • 6.6 - 8.0 min: Re-equilibrate at 10% B

Step 4: Self-Validation Gate (SST Criteria)

Do not proceed with sample analysis unless the SST injection yields:

  • Resolution ( Rs​ ) between the degradant and the parent peak 2.0.

  • Tailing factor ( Tf​ ) for the parent peak 1.5.

  • Relative Standard Deviation (%RSD) of peak area for 5 replicate injections 2.0%.

ICH Q2(R2) Validation Data Summary

Following the optimization of the method, a full validation was executed in accordance with ICH Q2(R2) guidelines[3]. The method demonstrated exceptional linearity, precision, and accuracy, proving its capability to act as a stability-indicating assay.

Table 2: ICH Q2(R2) Validation Parameters & Results
Validation ParameterICH Acceptance CriteriaObserved ResultsStatus
Specificity Complete resolution of API from degradants Rs​ > 2.5 for all stress conditionsPass
Linearity ( R2 ) 0.999 (Range: 25% to 150% of nominal)0.9998Pass
Precision (%RSD) 2.0% (n=6 independent preparations)0.65%Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

Validation Workflow Visualization

The logical progression from initial method design to routine batch release relies on a strict sequence of stress testing and parameter locking.

HPLC_Validation N1 Method Design Target: (5-Phenylisoxazol-3-yl)acetonitrile N2 Forced Degradation (Acid, Base, Oxidation, Thermal) N1->N2 Stress testing N3 Chromatographic Optimization (Gradient, 0.05M NH4FA Buffer) N2->N3 Isolate degradants N4 ICH Q2(R2) Validation (Specificity, Linearity, Precision) N3->N4 Lock parameters N5 Routine Purity Analysis (System Suitability Confirmed) N4->N5 Meet criteria

Workflow for stability-indicating HPLC method validation per ICH Q2(R2) guidelines.

Conclusion

Relying on outdated, generic isocratic methods for complex intermediates like (5-Phenylisoxazol-3-yl)acetonitrile introduces significant regulatory and chemical risks. By applying a chemically logical approach—utilizing pH-controlled gradient elution—we establish a robust, stability-indicating method. This protocol not only satisfies the rigorous demands of ICH Q2(R2) but also provides a self-validating framework that guarantees day-to-day chromatographic fidelity in the laboratory.

References

  • ICH Expert Working Group. "Validation of analytical procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), November 2023. 3

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, December 2023. 4

  • Senomyx, Inc. / Related Patentees. "Ramoplanin derivatives possessing antibacterial activity." Google Patents (US20060211603A1), September 2006. 1

  • National Institutes of Health. "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." PMC, May 2011. 2

Sources

Comparative

Comparing synthetic routes for high-yield (5-Phenylisoxazol-3-yl)acetonitrile

An objective, in-depth technical comparison of synthetic routes for (5-Phenylisoxazol-3-yl)acetonitrile requires a rigorous evaluation of regioselectivity, scalability, and functional group tolerance. As a critical pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical comparison of synthetic routes for (5-Phenylisoxazol-3-yl)acetonitrile requires a rigorous evaluation of regioselectivity, scalability, and functional group tolerance. As a critical pharmacophore building block—utilized in the synthesis of ramoplanin derivatives for antibacterial applications 1 and T1R2/T1R3 sweet taste receptor modulators 2—optimizing its high-yield production is paramount for drug development professionals.

This guide evaluates the two most viable synthetic pathways, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Mechanistic Pathway Comparison

To synthesize the target acetonitrile derivative, the industry standard relies on constructing a stable ester intermediate, ethyl 5-phenylisoxazole-3-carboxylate 3, which is subsequently reduced, halogenated, and cyanated. The divergence in synthetic strategy lies in how this core isoxazole ring is initially formed.

Route A: The 1,3-Dipolar Cycloaddition Pathway (Alkyne Route)

This route utilizes a "click-chemistry" style [3+2] cycloaddition. The reaction between phenylacetylene and an in situ generated nitrile oxide (from ethyl 2-chloro-2-(hydroxyimino)acetate) yields the isoxazole core.

  • Causality of Regioselectivity: The regiochemistry is strictly dictated by the HOMO-LUMO energy gap between the dipole and the dipolarophile. The terminal carbon of the alkyne selectively attacks the electrophilic carbon of the nitrile oxide, ensuring >95% formation of the 5-phenyl isomer over the 4-phenyl byproduct.

Route B: The Claisen Condensation Pathway (Dicarbonyl Route)

This alternative avoids the use of terminal alkynes. Acetophenone is condensed with diethyl oxalate under basic conditions to form a 1,3-dicarbonyl equivalent (ethyl 2,4-dioxo-4-phenylbutanoate). Subsequent reflux with hydroxylamine hydrochloride drives the cyclization.

  • Causality of Isomerization: While cost-effective, the cyclization step is sensitive to pH. Hydroxylamine can attack either carbonyl carbon, leading to a mixture of the desired 5-phenylisoxazole and the undesired 3-phenylisoxazole isomer. Careful control of the acidic environment is required to favor the 5-phenyl target.

SynthesisRoutes A1 Phenylacetylene + Ethyl 2-chloro-2-(hydroxyimino)acetate A2 1,3-Dipolar Cycloaddition Reagent: Et3N, THF Mechanism: in situ Nitrile Oxide A1->A2 C1 Ethyl 5-phenylisoxazole-3-carboxylate (Key Intermediate) A2->C1 High Regioselectivity (>95%) B1 Acetophenone + Diethyl oxalate B2 Claisen Condensation Reagent: NaOEt, EtOH B1->B2 B3 Cyclization Reagent: NH2OH·HCl, Reflux B2->B3 B3->C1 Moderate Regioselectivity (~75%) C2 (5-Phenylisoxazol-3-yl)methanol Reagent: NaBH4 / CaCl2 C1->C2 Reduction C3 3-(Chloromethyl)-5-phenylisoxazole Reagent: SOCl2, DCM C2->C3 Chlorination Final (5-Phenylisoxazol-3-yl)acetonitrile Target Molecule C3->Final Cyanation (NaCN, DMSO)

Figure 1: Synthetic workflows for (5-Phenylisoxazol-3-yl)acetonitrile via Routes A and B.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes based on standard process chemistry optimizations.

ParameterRoute A (1,3-Dipolar Cycloaddition)Route B (Claisen Condensation)
Overall Yield (4 Steps) 55% – 62%35% – 45%
Core Regioselectivity >95% (5-phenyl isomer)~75% (Mixture of 3- and 5-phenyl)
Key Reagent Cost Moderate (Phenylacetylene)Low (Acetophenone, Diethyl oxalate)
Scalability Excellent (Highly predictable kinetics)Moderate (Requires rigorous purification)
Primary Impurity Furoxan (Nitrile oxide dimer)Ethyl 3-phenylisoxazole-5-carboxylate

Strategic Verdict: Route A is the superior choice for drug development professionals requiring high-purity pharmacophores, as it bypasses the tedious chromatographic separation of structural isomers required in Route B.

Downstream Processing: Causality in Reagent Selection

Once ethyl 5-phenylisoxazole-3-carboxylate is obtained, the downstream sequence (Ester Alcohol Chloride Nitrile) is identical for both routes.

  • Selective Reduction: While LiAlH4​ is a standard ester reducing agent, it poses a risk of over-reducing the sensitive N-O bond of the isoxazole ring at elevated temperatures. A field-proven alternative is the use of NaBH4​ combined with CaCl2​ . This generates calcium borohydride in situ, which selectively reduces the ester to (5-phenylisoxazol-3-yl)methanol without cleaving the heterocyclic core.

  • S_N2 Cyanation Kinetics: The conversion of the chloromethyl intermediate to the final acetonitrile derivative utilizes NaCN in Dimethyl Sulfoxide (DMSO). DMSO, a polar aprotic solvent, heavily solvates the sodium cation but leaves the cyanide anion "naked." This lack of hydrogen-bonding dramatically increases the nucleophilicity of the cyanide ion, ensuring rapid SN​2 displacement of the primary chloride at mild temperatures (preventing degradation).

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Route A)

This protocol is designed to prevent the dimerization of the nitrile oxide intermediate into furoxan.

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve phenylacetylene (1.0 equiv, 50 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equiv, 55 mmol) in anhydrous THF (200 mL).

  • Controlled Base Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Triethylamine ( Et3​N , 1.2 equiv, 60 mmol) in 50 mL of THF. Add the Et3​N solution dropwise over 2 hours via an addition funnel.

    • Causality Check: Slow addition keeps the steady-state concentration of the in situ generated nitrile oxide exceptionally low, allowing it to react with the alkyne rather than dimerizing with itself.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench with water (100 mL) and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.

Protocol 2: Cyanation to (5-Phenylisoxazol-3-yl)acetonitrile

This protocol includes a self-validating safety quench for highly toxic cyanide.

  • Preparation: Dissolve 3-(chloromethyl)-5-phenylisoxazole (1.0 equiv, 20 mmol) in anhydrous DMSO (40 mL) at room temperature.

  • Nucleophilic Substitution: Add finely powdered Sodium Cyanide ( NaCN , 1.5 equiv, 30 mmol) in a single portion. Stir the suspension at 40 °C for 4 hours. Monitor completion via TLC (disappearance of the less polar chloride spot).

  • Safe Workup (Critical): Cool the mixture to 0 °C. Carefully pour the reaction mixture into 200 mL of ice-cold water to precipitate the product. Extract with Diethyl Ether ( 3×75 mL).

  • Cyanide Quench: To the remaining aqueous layer (which contains unreacted cyanide), add an excess of commercial sodium hypochlorite (bleach) and stir for 1 hour in a well-ventilated fume hood.

    • Causality Check: The hypochlorite oxidizes the highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ), ensuring environmental and operator safety.

  • Isolation: Wash the combined ether extracts with water ( 2×50 mL) to remove residual DMSO, dry over Na2​SO4​ , and evaporate to yield (5-Phenylisoxazol-3-yl)acetonitrile as an off-white crystalline solid.

References

  • US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity. Google Patents.
  • US7842324B2 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. Google Patents.
  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. ACS Publications.

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of (5-Phenylisoxazol-3-yl)acetonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic building blocks. (5-Phenylisoxazol-3-yl)acetonitrile (C₁₁H₈N₂O, Exact Mass: 184.0637 Da) is a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic building blocks. (5-Phenylisoxazol-3-yl)acetonitrile (C₁₁H₈N₂O, Exact Mass: 184.0637 Da) is a critical intermediate in the drug development pipeline, particularly for synthesizing COX-2 inhibitors and novel antimicrobial agents.

Because isoxazole regioisomers (e.g., 3-phenyl vs. 5-phenylisoxazoles) exhibit nearly identical chromatographic retention behaviors, mass spectrometry (MS) fragmentation pattern analysis is the most definitive method for structural verification. This guide objectively compares the two primary analytical platforms—Electron Impact Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—and provides field-proven, self-validating protocols for analyzing this compound.

Mechanistic Causality: The Isoxazole Ring Cleavage

To optimize any MS method, one must first understand the fundamental gas-phase chemistry of the analyte. The defining feature of isoxazole fragmentation is the cleavage of the weak N–O bond.

Why does this happen? The high electronegativity of the adjacent oxygen and nitrogen atoms creates a polarized, relatively weak N–O bond. Upon ionization (whether via 70 eV electron impact or low-energy collision-induced dissociation), the lowest energy dissociation pathway is initiated by this N–O bond rupture, leading to an immediate ring-opening event into a linear nitrile or enolate intermediate[1].

For (5-Phenylisoxazol-3-yl)acetonitrile, this ring-opening dictates the subsequent fragmentation cascade:

  • Formation of the Benzoyl Cation (m/z 105): Following N-O cleavage, the C4-C5 bond breaks. Because the phenyl group is located at the C5 position, the oxygen remains attached to the phenyl-bearing carbon, generating a highly stable benzoyl cation ([C₆H₅CO]⁺). This is the hallmark diagnostic ion for 5-phenylisoxazoles [2].

  • Loss of the Acetonitrile Moiety: The molecule frequently loses the -CH₂CN group (40 Da), yielding a fragment at m/z 145.

  • Phenyl Cation Formation (m/z 77): The m/z 105 benzoyl cation undergoes further dissociation by expelling neutral carbon monoxide (CO, 28 Da) to form a phenyl cation [3].

G M Precursor Ion [M+H]+ m/z 185 R Isoxazole Ring Opening (N-O Cleavage) M->R CID Energy F1 Fragment: Loss of CH2CN m/z 145 R->F1 -CH2CN (40 Da) F2 Fragment: Benzoyl Cation m/z 105 R->F2 Rearrangement F3 Fragment: Phenyl Cation m/z 77 F2->F3 -CO (28 Da)

Fragmentation pathway of (5-Phenylisoxazol-3-yl)acetonitrile via CID.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right platform depends on whether your goal is rapid library matching or deep structural elucidation of complex matrices.

Table 1: Performance and Application Comparison
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Fixed)Variable (CID: 10–50 eV)
Precursor Ion Radical cation [M]⁺ (m/z 184)Protonated [M+H]⁺ (m/z 185)
Precursor Abundance Low (often <10% relative abundance)High (Base peak in MS1)
Primary Utility NIST library matching, volatile impurity profilingIsomer differentiation, targeted quantitation
Isomer Differentiation Moderate (Spectra can be highly similar)High (Energy-resolved breakdown curves)
Table 2: Characteristic Fragment Ions for Structural Assignment
m/z ValueIon TypeRelative Abundance (ESI-CID)Structural Assignment
185.07 [M+H]⁺100% (MS1)Intact protonated molecule
145.05 [M+H - CH₂CN]⁺40 - 60%Loss of the acetonitrile side chain
105.03 [C₆H₅CO]⁺80 - 100% (MS2)Benzoyl cation (Confirms 5-phenyl substitution)
77.04 [C₆H₅]⁺20 - 40%Phenyl cation (Loss of CO from m/z 105)

Self-Validating Experimental Protocols

To ensure trustworthiness, an experimental protocol must be a self-validating system. This means incorporating procedural blanks, internal standards, and energy ramping to verify that the observed fragments are not artifacts of the matrix or instrument noise.

Protocol A: Targeted LC-ESI-MS/MS Workflow (Recommended for Drug Metabolism)

Objective: Map the fragmentation pathway and differentiate from potential 3-phenyl regioisomers.

Step 1: Sample Preparation & Internal Validation

  • Prepare a 1 mg/mL stock solution of (5-Phenylisoxazol-3-yl)acetonitrile in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently generate the [M+H]⁺ precursor ion.

  • Self-Validation Step: Spike the sample with 100 ng/mL of a stable-isotope-labeled internal standard (e.g., D5-phenyl analog if available, or a structurally similar isoxazole) to monitor ionization suppression and retention time drift.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Tuning (Triple Quadrupole or Q-TOF)

  • Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV and Source Temperature to 300°C.

  • Energy Ramping (Crucial): Isolate the precursor ion (m/z 185.1) in Q1. Ramp the Collision Energy (CE) in the collision cell (Q2) from 10 eV to 40 eV in 5 eV increments.

  • Causality: Ramping the CE creates a breakdown curve. At 10 eV, m/z 145 will appear. At 25 eV, the N-O bond fully cleaves, making m/z 105 the base peak. At 40 eV, m/z 77 dominates. This sequential appearance validates the proposed structural pathway.

Protocol B: GC-EI-MS Workflow (Recommended for Synthetic QC)

Step 1: Sample Preparation

  • Dissolve the compound in LC-MS grade Ethyl Acetate to a concentration of 50 µg/mL. (Avoid protic solvents like methanol which can cause inlet issues in GC).

  • Self-Validation Step: Run a pure Ethyl Acetate blank immediately prior to the sample to rule out column bleed or injector carryover at m/z 77 and 105.

Step 2: GC-MS Acquisition

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Settings: Electron energy fixed at 70 eV. Scan range m/z 50 to 300.

  • Data Interpretation: Look for the molecular ion at m/z 184 (often <5% abundance). Confirm identity by matching the intense m/z 105 and m/z 77 peaks against the NIST mass spectral library.

G A Sample Prep: Internal Standard Addition B Chromatography: UHPLC Separation A->B C Ionization: ESI+ Soft Ionization B->C D Mass Analysis: Triple Quadrupole MS/MS C->D E Data Interpretation: Targeted Pathway Analysis D->E

Self-validating LC-ESI-MS/MS analytical workflow for isoxazole derivatives.

References

  • Li, Z., Carmichael, I., & Ptasińska, S. (2018). Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Physical Chemistry Chemical Physics.[Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.[Link]

  • Pratihar, S., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[Link]

Comparative

X-ray Crystallography Validation of (5-Phenylisoxazol-3-yl)acetonitrile 3D Structure: A Comparative Guide

Introduction (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8; Formula: C₁₁H₈N₂O) is a highly versatile synthetic building block frequently utilized in the development of bioactive heterocycles and pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8; Formula: C₁₁H₈N₂O) is a highly versatile synthetic building block frequently utilized in the development of bioactive heterocycles and pharmaceutical agents[1]. For researchers and drug development professionals, confirming the exact three-dimensional architecture of such precursors is a critical quality control step. An incorrect structural assignment at the building-block stage can derail downstream structure-activity relationship (SAR) modeling and lead to costly synthetic dead-ends.

As an Application Scientist, I frequently evaluate the best analytical methods for structural validation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED) have their distinct advantages, Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for determining the absolute 3D coordinates of small organic molecules.

This guide objectively compares SCXRD against alternative structural validation methods and provides a self-validating experimental workflow for acquiring publication-grade crystallographic data.

Methodological Comparison: SCXRD vs. Alternatives

When dealing with a small molecule (MW: 184.19 Da), the choice of validation technique dictates the resolution and utility of the data obtained. Here is how X-ray crystallography compares to the leading alternatives:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides absolute 3D atomic coordinates, precise bond lengths, and bond angles. It is the only routine method that maps the electron density of the entire molecule in the solid state. The primary limitation is the prerequisite of growing a high-quality single crystal (>0.05 mm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for confirming solution-state connectivity and dynamic conformational flexibility. 2D NMR (e.g., NOESY, HMBC) can infer spatial proximity between protons, but it cannot yield exact 3D atomic coordinates or absolute configuration with the precision of X-ray diffraction[2].

  • Microcrystal Electron Diffraction (MicroED): A rapidly emerging Cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from sub-micron powders that fail to form macroscopic crystals[3]. However, it is highly sensitive to dynamical scattering and radiation damage, making structural refinement more complex than SCXRD.

Table 1: Performance Comparison of 3D Validation Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinatesSolution-state connectivity & dynamics3D atomic coordinates from powders
Resolution/Precision < 0.1 Å (Gold Standard)Relative spatial proximity (NOE)~ 1.0 Å (Prone to dynamical scattering)
Sample Requirement Single crystal (>0.05 mm)1–5 mg dissolved in deuterated solventSub-micron microcrystalline powder
State of Matter Solid stateSolution stateSolid state (Cryogenic)
Throughput & Cost Moderate throughput / Moderate costHigh throughput / Low per-sample costLow throughput / High equipment cost

Self-Validating Experimental Workflow for SCXRD

To achieve a high-resolution structure of (5-Phenylisoxazol-3-yl)acetonitrile, the experimental protocol must be rigorously controlled. Every step in the following workflow is designed with a specific physical causality to ensure data integrity and self-validation.

Step 1: Crystal Growth via Controlled Supersaturation
  • Protocol: Dissolve 50 mg of (5-Phenylisoxazol-3-yl)acetonitrile in a minimal volume of ethyl acetate. Carefully layer hexane (an anti-solvent) over the solution in a crystallization tube. Allow for slow vapor diffusion at room temperature over 3–5 days.

  • Causality: A binary solvent/anti-solvent system controls the rate of supersaturation. Slow diffusion minimizes the nucleation rate, favoring the growth of a few large, diffraction-quality single crystals rather than a kinetically trapped microcrystalline powder.

Step 2: Cryogenic Data Collection
  • Protocol: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a goniometer using a cryoloop and inert oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source.

  • Causality: Flash-cooling to 100 K serves two critical functions. First, it drastically reduces the thermal vibrations of the atoms (lowering the atomic displacement parameters, or B-factors), which sharpens the electron density map and increases high-angle reflection intensity. Second, it protects the organic crystal from radiation damage during prolonged X-ray exposure.

Step 3: Structure Solution and Refinement
  • Protocol: Process the raw diffraction frames to generate an .hkl file. Use the dual-space algorithm in SHELXT to solve the initial phase problem[4]. Refine the structure using full-matrix least-squares on F² with SHELXL .

  • Causality: For a light-atom structure like C₁₁H₈N₂O, traditional Patterson methods fail because there are no heavy atoms to dominate the scattering. SHELXT's dual-space algorithm iteratively cycles between reciprocal space (phases) and real space (electron density), efficiently locating the carbon, nitrogen, and oxygen atoms without prior structural bias[4]. The final refinement validates the structure by minimizing the R-factor (ideally R₁ < 5%).

Structural Validation Decision Logic

To help researchers determine the appropriate validation pathway for synthesized batches of (5-Phenylisoxazol-3-yl)acetonitrile, the following logical workflow should be applied based on precision requirements and sample morphology.

G Start Synthesized Compound (5-Phenylisoxazol-3-yl)acetonitrile Q1 Is absolute 3D coordinate precision required? Start->Q1 NMR 2D NMR (NOESY/HMBC) Solution-state connectivity Q1->NMR No, relative connectivity is fine Crystal Can it form a single crystal (>0.05 mm)? Q1->Crystal Yes, <0.1 Å precision needed MicroED MicroED (Cryo-EM) For microcrystalline powders Crystal->MicroED No, only microcrystals form Xray Single-Crystal X-ray Diffraction (SCXRD) Crystal->Xray Yes, high-quality crystal grown DataCol Data Collection (100 K) Mo/Cu Kα Radiation Xray->DataCol Refine Structure Solution & Refinement (SHELXT / SHELXL) DataCol->Refine Final Validated 3D Structure (CIF format) Refine->Final

Decision workflow for the 3D structural validation of (5-Phenylisoxazol-3-yl)acetonitrile.

Conclusion

For the definitive 3D structural validation of (5-Phenylisoxazol-3-yl)acetonitrile, Single-Crystal X-ray Crystallography provides unparalleled precision. While NMR remains an indispensable tool for routine batch-to-batch connectivity checks in solution[2], SCXRD provides the absolute atomic coordinates required for rigorous computational modeling and drug design. In cases where macroscopic crystallization fails, MicroED serves as a powerful, albeit more complex, fallback for microcrystalline powders[3].

References

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Source: Frontiers in Molecular Biosciences URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals (Acta Crystallographica Section A) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Phenylisoxazol-3-yl)acetonitrile proper disposal procedures

Professional EHS Guide: Logistical Handling and Disposal of (5-Phenylisoxazol-3-yl)acetonitrile In modern drug development, (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) serves as a critical intermediate. It is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Logistical Handling and Disposal of (5-Phenylisoxazol-3-yl)acetonitrile

In modern drug development, (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8) serves as a critical intermediate. It is frequently utilized in the synthesis of complex therapeutic agents, ranging from sweet flavor modifiers targeting T1R2/T1R3 receptors[1] to novel ramoplanin derivatives possessing potent antibacterial activity[2].

However, the presence of both an isoxazole ring and a reactive nitrile (-C≡N) group necessitates strict environmental health and safety (EHS) oversight during its lifecycle. This guide provides drug development professionals with the essential, causality-driven protocols for the safe handling, segregation, and ultimate disposal of this compound.

Physicochemical Hazard Profiling

Before establishing a disposal protocol, it is critical to understand the molecular behavior of the waste material. The physicochemical properties dictate the compatibility and routing of the chemical waste.

PropertyValue / ClassificationEHS Implication
Chemical Name (5-Phenylisoxazol-3-yl)acetonitrileStandardized nomenclature for waste manifesting.
CAS Registry Number 35221-98-8[3]Required for EPA/RCRA tracking.
Molecular Formula C11H8N2O[3]Contains Nitrogen (N); requires NOx scrubbing during incineration.
Functional Groups Isoxazole, NitrileNitriles can hydrolyze under extreme pH, potentially releasing toxic byproducts.
Waste Classification Hazardous Organic WasteMust be strictly segregated from aqueous drains and strong oxidizers.

Operational Disposal Methodology

The following step-by-step methodology outlines the self-validating system for disposing of (5-Phenylisoxazol-3-yl)acetonitrile in a professional laboratory setting. Do not attempt to chemically neutralize or "treat" this compound in-house (e.g., via acid/base hydrolysis), as improvised destruction methods pose severe exposure risks.

Step 1: Source Segregation and Compatibility Checking

  • Action: Separate (5-Phenylisoxazol-3-yl)acetonitrile waste into designated solid or liquid streams. If in solution, determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, which is commonly used in its reactions[4]).

  • Causality: Mixing incompatible waste streams can lead to exothermic reactions. Furthermore, mixing non-halogenated waste with halogenated waste exponentially increases the cost of institutional disposal, as halogenated streams require specialized incineration to prevent dioxin formation.

Step 2: Primary Containment

  • Action: Store liquid waste in High-Density Polyethylene (HDPE) or amber glass carboys. Solid waste (contaminated weighing paper, spatulas, or raw powder) must be placed in double-lined, puncture-resistant hazardous waste bags or sealed jars.

  • Causality: HDPE and glass provide superior chemical inertness against organic nitriles and the solvents typically used to dissolve them[1], preventing leaching and secondary contamination of the laboratory environment.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "(5-Phenylisoxazol-3-yl)acetonitrile" and the exact solvent composition (e.g., "70% THF, 30% (5-Phenylisoxazol-3-yl)acetonitrile").

  • Causality: "Cradle-to-grave" tracking is a legal requirement. Accurate labeling prevents catastrophic mixing errors by downstream waste management technicians.

Step 4: Institutional Transfer and Ultimate Destruction

  • Action: Transfer the sealed, labeled containers to your facility's EHS department. The ultimate disposal method must be high-temperature rotary kiln incineration (>1000°C) performed by a licensed hazardous waste contractor.

  • Causality: High-temperature incineration completely oxidizes the C11H8N2O molecule into CO2, H2O, and nitrogen oxides (NOx). The incineration facility must be equipped with flue-gas desulfurization and NOx scrubbers to capture the nitrogenous combustion byproducts, ensuring zero toxic release into the atmosphere.

Spill Response and Containment Workflow

In the event of an accidental release during synthesis or transfer, immediate operational containment is required.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don appropriate PPE, including nitrile gloves (double-gloved), a chemical-resistant lab coat, and safety goggles. If the spill involves a highly volatile solvent matrix, a respirator or local exhaust ventilation may be required.

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., ethanol or a mild detergent solution), collecting all rinsate as hazardous liquid waste.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing (5-Phenylisoxazol-3-yl)acetonitrile waste within a professional laboratory infrastructure.

WasteRouting Start Waste Generation: (5-Phenylisoxazol-3-yl)acetonitrile CheckState Physical State? Start->CheckState SolidWaste Solid Waste Stream (Contaminated PPE/Powder) CheckState->SolidWaste Solid LiquidWaste Liquid Waste Stream (Reaction Mother Liquor) CheckState->LiquidWaste Dissolved EHS EHS Collection & Logging SolidWaste->EHS HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes NonHalo->EHS Halo->EHS Incineration High-Temp Incineration (NOx Scrubbing Required) EHS->Incineration Licensed Contractor Transfer

Institutional waste routing workflow for (5-Phenylisoxazol-3-yl)acetonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 2
(5-Phenylisoxazol-3-yl)acetonitrile
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